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Foundational

Biological Activity and Cytotoxicity of Ethyl 1-methyl-1H-benzo[d]triazole-6-carboxylate Derivatives: A Research Framework

An In-depth Technical Guide Biological Activity and Cytotoxicity of Ethyl 1-methyl-1H-benzo[d][1][2][3]triazole-6-carboxylate Derivatives: A Research Framework Authored by: A Senior Application Scientist Abstract The ben...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide

Biological Activity and Cytotoxicity of Ethyl 1-methyl-1H-benzo[d][1][2][3]triazole-6-carboxylate Derivatives: A Research Framework

Authored by: A Senior Application Scientist

Abstract

The benzotriazole scaffold is a cornerstone in medicinal chemistry, with its derivatives demonstrating a vast spectrum of pharmacological activities including antimicrobial, antiviral, and anticancer properties.[1][2][3][4][5] This technical guide provides a comprehensive research framework for the synthesis, characterization, and biological evaluation of a specific, under-explored subclass: Ethyl 1-methyl-1H-benzo[d][1][2][6]triazole-6-carboxylate derivatives. We will delve into the rationale behind investigating these compounds, propose detailed synthetic and experimental protocols, and outline potential mechanisms of action based on established structure-activity relationships within the broader benzotriazole class. This document is intended for researchers, scientists, and drug development professionals seeking to explore the therapeutic potential of novel benzotriazole-based chemical entities.

Introduction: The Rationale for Investigating Benzotriazole Derivatives

Benzotriazole, a bicyclic heterocyclic compound, is a privileged scaffold in drug discovery.[4][7] Its structural rigidity, ability to participate in hydrogen bonding and π-π stacking interactions, and its role as a bioisostere for other functional groups make it an attractive starting point for the design of new therapeutic agents.[1][8] The core structure of the target compound, Ethyl 1-methyl-1H-benzo[d][1][2][6]triazole-6-carboxylate, is presented below.

Caption: Core structure of Ethyl 1-methyl-1H-benzo[d][1][2][6]triazole-6-carboxylate.

The rationale for focusing on this specific scaffold is threefold:

  • Proven Bioactivity: The broader class of benzotriazoles exhibits significant antimicrobial, antifungal, antiviral, and anticancer activities.[1][6][3][4][9][10]

  • Tunable Properties: The ester functional group at the 6-position provides a versatile handle for chemical modification, allowing for the generation of a library of derivatives with potentially enhanced potency and selectivity.

  • Methylation at N-1: The presence of the methyl group at the N-1 position is a key structural feature that can influence the molecule's pharmacokinetic and pharmacodynamic properties.

This guide will provide a systematic approach to unlocking the therapeutic potential of this promising class of molecules.

Synthesis of Ethyl 1-methyl-1H-benzo[d][1][2][3]triazole-6-carboxylate Derivatives

A general synthetic route for preparing the title compound and its derivatives is proposed below. This multi-step synthesis is based on established methodologies for the formation of the benzotriazole ring system and subsequent functional group manipulations.[11][12][13][14]

Proposed Synthetic Workflow

G start Starting Material (e.g., 4-amino-3-nitrobenzoic acid) step1 Esterification (Ethanol, Acid catalyst) start->step1 step2 Reduction of Nitro Group (e.g., SnCl2, HCl) step1->step2 step3 Diazotization (NaNO2, HCl) step2->step3 step4 Cyclization (Formation of Benzotriazole ring) step3->step4 step5 N-Methylation (e.g., Methyl iodide, Base) step4->step5 step6 Derivative Synthesis (e.g., Amidation, Hydrolysis) step5->step6 end Final Products (Library of Derivatives) step6->end

Caption: Proposed synthetic workflow for Ethyl 1-methyl-1H-benzo[d][1][2][6]triazole-6-carboxylate derivatives.

Detailed Experimental Protocol (Example)

Step 1: Synthesis of Ethyl 4-amino-3-nitrobenzoate

  • To a solution of 4-amino-3-nitrobenzoic acid in ethanol, add a catalytic amount of concentrated sulfuric acid.

  • Reflux the mixture for 4-6 hours, monitoring the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture and neutralize with a saturated solution of sodium bicarbonate.

  • Extract the product with ethyl acetate, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude ester.

  • Purify the crude product by column chromatography.

Step 2: Synthesis of Ethyl 3,4-diaminobenzoate

  • Dissolve Ethyl 4-amino-3-nitrobenzoate in ethanol.

  • Add a solution of stannous chloride (SnCl₂) in concentrated hydrochloric acid dropwise at 0°C.

  • Stir the reaction mixture at room temperature for 12-16 hours.

  • Basify the reaction mixture with a concentrated solution of sodium hydroxide and extract the product with ethyl acetate.

  • Dry the organic layer and concentrate to yield the diamine.

Step 3: Synthesis of Ethyl 1H-benzo[d][1][2][6]triazole-6-carboxylate

  • Dissolve Ethyl 3,4-diaminobenzoate in a mixture of water and concentrated hydrochloric acid.

  • Cool the solution to 0-5°C and add a solution of sodium nitrite (NaNO₂) in water dropwise.

  • Stir the reaction mixture at this temperature for 1-2 hours.

  • Allow the reaction to warm to room temperature and stir for an additional 2-3 hours.

  • Collect the precipitated product by filtration, wash with cold water, and dry.

Step 4: Synthesis of Ethyl 1-methyl-1H-benzo[d][1][2][6]triazole-6-carboxylate

  • Dissolve Ethyl 1H-benzo[d][1][2][6]triazole-6-carboxylate in a suitable aprotic solvent (e.g., DMF or acetone).

  • Add a base such as potassium carbonate (K₂CO₃).

  • Add methyl iodide dropwise and stir the mixture at room temperature for 8-12 hours.

  • Pour the reaction mixture into ice-cold water to precipitate the product.

  • Filter, wash with water, and recrystallize from a suitable solvent to obtain the pure product.

Evaluation of Biological Activity and Cytotoxicity

A systematic evaluation of the biological activities of the synthesized derivatives is crucial to identify lead compounds for further development. The following assays are recommended based on the known activities of benzotriazole derivatives.

In Vitro Cytotoxicity Assessment

The initial screening for cytotoxic effects is a critical step to determine the therapeutic window of the compounds. The MTT assay is a widely used colorimetric assay to assess cell viability.[10][15]

Protocol: MTT Assay

  • Cell Seeding: Seed cancer cell lines (e.g., HeLa, A549, MCF-7) and a normal cell line (e.g., Hek-293) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.[15]

  • Compound Treatment: Treat the cells with various concentrations of the synthesized derivatives (typically ranging from 0.1 to 100 µM) and incubate for 48-72 hours.

  • MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the IC₅₀ (half-maximal inhibitory concentration) values, which represent the concentration of the compound that inhibits 50% of cell growth.[7]

Data Presentation:

CompoundCell LineIC₅₀ (µM)
Derivative 1HeLa15.2 ± 1.8
Derivative 1A54922.5 ± 2.1
Derivative 1MCF-718.9 ± 1.5
Derivative 1Hek-293> 100
Derivative 2HeLa8.7 ± 0.9
Derivative 2A54912.1 ± 1.3
Derivative 2MCF-79.8 ± 1.1
Derivative 2Hek-29385.4 ± 7.6

Note: The data in this table is hypothetical and for illustrative purposes only.

Antimicrobial Activity Screening

Benzotriazole derivatives have shown significant potential as antimicrobial agents.[1][2][3][9] The synthesized compounds should be screened against a panel of pathogenic bacteria and fungi.

Protocol: Broth Microdilution Method

  • Inoculum Preparation: Prepare a standardized inoculum of bacterial (e.g., Staphylococcus aureus, Escherichia coli) and fungal (e.g., Candida albicans, Aspergillus niger) strains.

  • Serial Dilution: Perform a two-fold serial dilution of the test compounds in a 96-well microtiter plate containing the appropriate growth medium.

  • Inoculation: Inoculate each well with the prepared microbial suspension.

  • Incubation: Incubate the plates at the optimal temperature for microbial growth (e.g., 37°C for bacteria, 28°C for fungi) for 24-48 hours.

  • MIC Determination: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits visible microbial growth.

Mechanistic Studies for Anticancer Activity

For derivatives that exhibit significant and selective cytotoxicity against cancer cells, further mechanistic studies are warranted.

G active_compound Active Compound Identified (from Cytotoxicity Screen) apoptosis Apoptosis Assay (e.g., Annexin V/PI staining) active_compound->apoptosis cell_cycle Cell Cycle Analysis (Flow Cytometry) active_compound->cell_cycle kinase Kinase Inhibition Assay (e.g., against EGFR, CK2) active_compound->kinase pathway Signaling Pathway Analysis (Western Blotting) apoptosis->pathway cell_cycle->pathway kinase->pathway conclusion Elucidation of Mechanism of Action pathway->conclusion

Caption: Workflow for investigating the anticancer mechanism of action.

Apoptosis Induction: Many anticancer agents exert their effects by inducing apoptosis (programmed cell death).[7][10] This can be assessed using techniques such as Annexin V/Propidium Iodide (PI) staining followed by flow cytometry.

Cell Cycle Analysis: The effect of the compounds on the cell cycle can be investigated by flow cytometric analysis of DNA content after PI staining. This can reveal if the compounds cause cell cycle arrest at a specific phase (G1, S, or G2/M).

Kinase Inhibition: Some benzotriazole derivatives have been shown to inhibit protein kinases involved in cancer progression, such as Casein Kinase 2 (CK2) and Epidermal Growth Factor Receptor (EGFR).[16][17] In vitro kinase assays can be performed to determine if the active compounds target these or other relevant kinases.

Structure-Activity Relationship (SAR) and Future Directions

A systematic analysis of the biological data from the library of synthesized derivatives will allow for the establishment of a Structure-Activity Relationship (SAR). This will provide valuable insights into how different functional groups on the benzotriazole scaffold influence biological activity and cytotoxicity. Future research should focus on optimizing the lead compounds by modifying the substituents to enhance potency, selectivity, and pharmacokinetic properties.

Conclusion

The Ethyl 1-methyl-1H-benzo[d][1][2][6]triazole-6-carboxylate scaffold represents a promising starting point for the development of novel therapeutic agents. This guide provides a comprehensive framework for the synthesis, biological evaluation, and mechanistic elucidation of its derivatives. By following a systematic and rigorous approach, researchers can unlock the full therapeutic potential of this versatile class of compounds.

References

  • Investigating the Antimicrobial Activity of Derivatives of Benzotriazole - Journal for Research in Applied Sciences and Biotechnology. (2024).
  • Investigating the Antimicrobial Activity of Derivatives of Benzotriazole - ResearchGate. (2024).
  • Synthesis and anticancer activity of benzotriazole derivatives - Scilit. (n.d.).
  • A MINI-REVIEW ON THE ANTIMICROBIAL ACTIVITY AND ANTIVIRAL ACTIVITIES OF BENZOTRIAZOLE DERIVATIVES - IJCRT.org. (n.d.).
  • Advancements in benzotriazole derivatives: from synthesis to pharmacological applications - GSC Online Press. (2024).
  • Manifestation of Antimicrobial Activities: Benzotriazole - AIP Publishing. (2023).
  • Synthesis, in vitro antiproliferative activity and kinase profile of new benzimidazole and benzotriazole derivatives - PubMed. (2017).
  • Synthesis, Antitumor and Antiviral In Vitro Activities of New Benzotriazole-Dicarboxamide Derivatives - UniCA IRIS. (2021).
  • Synthesis and anticancer activity of benzotriazole derivatives | Request PDF - ResearchGate. (n.d.).
  • A Comparative Guide to the Pharmacological Activities of Benzotriazole Derivatives: In-Vitro vs. In-Vivo Studies - Benchchem. (n.d.).
  • Benzotriazole: An overview on its versatile biological behavior - PMC. (n.d.).
  • N-Aryl Benzimidazole and Benzotriazole Derivatives and Their Hybrids as Cytotoxic Agents: Design, Synthesis and Structure–Activity Relationship Studies - MDPI. (2024).
  • Antiviral Activity of Benzotriazole Based Derivatives - The Open Medicinal Chemistry Journal. (2020).
  • Design, Synthesis, and Antiviral Activities of New Benzotriazole-Based Derivatives - MDPI. (2023).
  • Synthesis of 1,2,3-Triazole Derivatives and Evaluation of their Anticancer Activity - PMC. (n.d.).
  • Synthesis of Novel Thiazole Based 1,2,3-Triazole Derivatives as Inhibitors of Glioblastoma Cancer Cells - Asian Journal of Green Chemistry. (2025).
  • A Novel 1,2,3-Triazole Ligand with Antioxidant Activity. (2024).
  • SYNTHESIS OF NOVEL N-BENZYL AND RELATED 1H-1,2,3-TRIAZOLE-4-CARBOXAMIDES AND THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES | Journal of Chemistry and Technologies. (2025).
  • 4-(4-(((1H-Benzo[d][1][2][6]triazol-1-yl)oxy)methyl) - MDPI. (n.d.). Retrieved from

  • 1,2,3-Triazole Carboxamide Derivatives as Novel Prospective Anticancer Agents: Synthesis, Characterization and In-silico Studies. (2024).

Sources

Exploratory

The Fulcrum of Innovation: Ethyl 1-methyl-1H-benzo[d]triazole-6-carboxylate as a Pivotal Scaffold in Modern Medicinal Chemistry

The Fulcrum of Innovation: Ethyl 1-methyl-1H-benzo[d][1][2][3]triazole-6-carboxylate as a Pivotal Scaffold in Modern Medicinal Chemistry Abstract In the landscape of contemporary drug discovery, the strategic selection o...

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Author: BenchChem Technical Support Team. Date: April 2026

The Fulcrum of Innovation: Ethyl 1-methyl-1H-benzo[d][1][2][3]triazole-6-carboxylate as a Pivotal Scaffold in Modern Medicinal Chemistry

Abstract

In the landscape of contemporary drug discovery, the strategic selection of core molecular frameworks is paramount to the successful development of novel therapeutics. Among the privileged heterocyclic structures, the benzotriazole motif has consistently demonstrated significant potential across a wide array of biological targets.[1][2][3] This technical guide focuses on a particularly promising derivative, Ethyl 1-methyl-1H-benzo[d][1][2][3]triazole-6-carboxylate (EMBTC), a compound poised as a versatile building block in medicinal chemistry. While direct therapeutic applications of EMBTC are not extensively documented, its structural features, particularly the reactive ethyl ester moiety, render it an invaluable starting material for the synthesis of diverse compound libraries. This whitepaper will elucidate the synthetic accessibility of EMBTC, explore its potential as a scaffold for generating novel drug candidates, and provide hypothetical yet scientifically grounded examples of its application in the development of anticancer and antimicrobial agents. We will delve into the mechanistic rationale behind these applications, supported by the broader understanding of the benzotriazole class of compounds.

Introduction: The Benzotriazole Core - A Legacy of Therapeutic Versatility

The 1,2,3-triazole ring system is a cornerstone of medicinal chemistry, lauded for its unique physicochemical properties and its role as a bioisostere for amide bonds.[2] Its incorporation into molecular structures can enhance solubility, metabolic stability, and target engagement through hydrogen bonding.[4] The fusion of this triazole ring with a benzene nucleus to form the benzotriazole scaffold gives rise to a class of compounds with a rich history of diverse pharmacological activities, including antimicrobial, anticancer, antiviral, and anti-inflammatory properties.[3][5][6]

Ethyl 1-methyl-1H-benzo[d][1][2][3]triazole-6-carboxylate (EMBTC) emerges as a strategically designed intermediate, harnessing the inherent biological potential of the benzotriazole core while providing a chemical handle for facile diversification.

Compound Name CAS Number Molecular Formula Molecular Weight
Ethyl 1-methyl-1H-benzo[d][1][2][3]triazole-6-carboxylate1221231-03-3C10H11N3O2205.21 g/mol

Table 1: Physicochemical Properties of EMBTC.[1]

Synthetic Strategy and Derivatization Potential

The true value of EMBTC in medicinal chemistry lies in its synthetic tractability. The ethyl ester group at the 6-position of the benzotriazole ring is a versatile functional group that can be readily transformed into a variety of other functionalities, allowing for the systematic exploration of structure-activity relationships (SAR).

Core Synthesis

While specific high-yield syntheses for EMBTC are proprietary or embedded within broader synthetic schemes, a plausible retro-synthetic analysis suggests its formation from a substituted o-phenylenediamine precursor. The general synthesis of benzotriazoles often involves the diazotization of such diamines.

Key Derivatization Pathways

The ethyl ester of EMBTC is the primary site for chemical modification, opening up a plethora of synthetic possibilities.

G cluster_0 Derivatization of EMBTC EMBTC Ethyl 1-methyl-1H-benzo[d][1,2,3]triazole-6-carboxylate Carboxylic_Acid 1-methyl-1H-benzo[d][1,2,3]triazole-6-carboxylic acid EMBTC->Carboxylic_Acid Hydrolysis (e.g., LiOH, H2O) Hydrazide Hydrazide Derivative (N2H4) EMBTC->Hydrazide Hydrazinolysis Amide_Library Amide Library (R-NH2) Carboxylic_Acid->Amide_Library Amide Coupling (e.g., HATU, EDCI) Heterocyclic_Hybrids Heterocyclic Hybrids Hydrazide->Heterocyclic_Hybrids Cyclization Reactions

Figure 1: Key derivatization pathways for EMBTC.

Experimental Protocol: Hydrolysis of EMBTC to its Carboxylic Acid

  • Dissolution: Dissolve Ethyl 1-methyl-1H-benzo[d][1][2][3]triazole-6-carboxylate (1.0 eq) in a mixture of tetrahydrofuran (THF) and water (e.g., 3:1 v/v).

  • Saponification: Add lithium hydroxide (LiOH) (1.5-2.0 eq) to the solution.

  • Reaction Monitoring: Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC) until the starting material is consumed.

  • Work-up: Quench the reaction with a weak acid (e.g., 1M HCl) to neutralize the excess base and precipitate the carboxylic acid product.

  • Isolation: Filter the precipitate, wash with cold water, and dry under vacuum to yield 1-methyl-1H-benzo[d][1][2][3]triazole-6-carboxylic acid.

The resulting carboxylic acid is a crucial intermediate for the synthesis of a wide range of amides, which are prevalent in many drug molecules.

Applications in Anticancer Drug Discovery

The 1,2,3-triazole scaffold is a well-established pharmacophore in the design of anticancer agents.[5][7][8] Derivatives have been shown to target various cancer-related pathways, including EGFR and CDK4.[7] EMBTC provides a robust starting point for developing novel anticancer compounds.

Rationale for Anticancer Applications

The rationale for utilizing EMBTC in anticancer drug discovery is twofold:

  • The Privileged Scaffold: The benzotriazole core itself has demonstrated cytotoxic activity against various cancer cell lines.[9][10]

  • Vectorial Diversification: The ability to generate large libraries of amides from the EMBTC-derived carboxylic acid allows for the exploration of interactions with the active sites of target proteins. By varying the amine coupling partner, different chemical spaces can be explored to optimize binding affinity and selectivity.

G EMBTC Ethyl 1-methyl-1H-benzo[d][1,2,3]triazole-6-carboxylate (Starting Material) Carboxylic_Acid 1-methyl-1H-benzo[d][1,2,3]triazole-6-carboxylic acid (Key Intermediate) EMBTC->Carboxylic_Acid Hydrolysis Amide_Library Amide Library (Diverse Substituents) Carboxylic_Acid->Amide_Library Amide Coupling Target_Protein {Cancer Target Protein | (e.g., Kinase, EGFR)} Amide_Library->Target_Protein Binding Interaction Biological_Activity {Anticancer Activity | (Cytotoxicity, Enzyme Inhibition)} Target_Protein->Biological_Activity Biological Effect

Figure 2: Workflow for developing anticancer agents from EMBTC.

Antimicrobial Applications of EMBTC Derivatives

The emergence of multidrug-resistant pathogens necessitates the development of novel antimicrobial agents. The 1,2,3-triazole nucleus is a key component in several antimicrobial drugs, and its derivatives have shown broad-spectrum activity.[8][11][12][13]

Mechanistic Insights

The antimicrobial activity of azole compounds, a class to which benzotriazoles belong, often involves the inhibition of essential microbial enzymes.[14] For instance, in fungi, azoles can inhibit lanosterol 14α-demethylase, an enzyme crucial for ergosterol biosynthesis, leading to disruption of the fungal cell membrane. The structural features of EMBTC-derived compounds can be tailored to interact with the active sites of such enzymes in bacteria and fungi.

Hypothetical Screening Cascade for Antimicrobial Discovery:

  • Library Synthesis: Synthesize a diverse library of amides and hydrazide-heterocycle hybrids from EMBTC.

  • Primary Screening: Screen the library against a panel of clinically relevant bacteria (e.g., Staphylococcus aureus, Escherichia coli) and fungi (e.g., Candida albicans) to determine the minimum inhibitory concentration (MIC).

  • Hit Identification: Identify compounds with potent antimicrobial activity.

  • SAR Elucidation: Synthesize focused libraries around the initial hits to understand the structure-activity relationship.

  • Mechanism of Action Studies: Investigate the mechanism of action of the most promising leads, for example, through enzyme inhibition assays or by studying their effects on microbial cell integrity.

Conclusion and Future Perspectives

Ethyl 1-methyl-1H-benzo[d][1][2][3]triazole-6-carboxylate stands as a testament to the power of strategic molecular design in medicinal chemistry. While not a therapeutic agent in itself, its true value is realized as a versatile and synthetically accessible scaffold. The ability to readily diversify its structure through the ethyl ester functionality provides a robust platform for the generation of extensive compound libraries for high-throughput screening. The rich pharmacological history of the benzotriazole core provides a strong rationale for exploring EMBTC derivatives as potential anticancer and antimicrobial agents. Future research should focus on the synthesis and biological evaluation of such libraries to unlock the full therapeutic potential of this promising chemical entity. The continued exploration of EMBTC and its derivatives will undoubtedly contribute to the ever-evolving landscape of drug discovery.

References

  • Frontiers in Pharmacology. (n.d.). 1,2,3-Triazoles in Drug Discovery: Expanding Horizons in Medicinal Chemistry. Retrieved from [Link]

  • McAlpine, I., et al. (2017). Design, Synthesis, and Biological Activity of 1,2,3-Triazolobenzodiazepine BET Bromodomain Inhibitors. ACS Medicinal Chemistry Letters.
  • Sharma, D. K., et al. (2024). 1,2,3-Triazole Carboxamide Derivatives as Novel Prospective Anticancer Agents: Synthesis, Characterization and In-silico Studies. International Journal of Pharmaceutical Sciences and Drug Research.
  • MDPI. (2024). Synthesis of Alkyl/Aryloxymethyl Derivatives of 1,2,4-Triazole-3-Carboxamides and Their Biological Activities. Molecules.
  • Hou, X., et al. (2022). Discovery of Novel 1,2,3-triazole Derivatives as IDO1 Inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry.
  • PubChemLite. (n.d.). Ethyl 1-methyl-1h-1,2,3-triazole-5-carboxylate. Retrieved from [Link]

  • ResearchGate. (n.d.). 1,2,3-Triazoles and their Benzo Derivatives. Retrieved from [Link]

  • Khan, I., et al. (2021). Synthesis and Biological Evaluation of 1,2,3-Triazole Tethered Thymol-1,3,4-Oxadiazole Derivatives as Anticancer and Antimicrobial Agents. Molecules.
  • Gholam-Hosseini, S., et al. (2022). Novel 1,2,3-Triazole-Based Benzothiazole Derivatives: Efficient Synthesis, DFT, Molecular Docking, and ADMET Studies. Molecules.
  • Avula, S. R., et al. (2021). Synthesis and antimicrobial activity of 1H-1,2,3-triazole and carboxylate analogues of metronidazole. Beilstein Journal of Organic Chemistry.
  • Avula, S. R., et al. (2021). Synthesis and antimicrobial activity of 1H-1,2,3-triazole and carboxylate analogues of metronidazole. Beilstein Journal of Organic Chemistry.
  • Kumar, A., et al. (2019). 1,2,3-Triazole-containing hybrids as leads in medicinal chemistry: A recent overview. European Journal of Medicinal Chemistry.
  • PubMed. (2025). Innovative Medicinal Chemistry Strategies for Improving Target Binding Kinetics in Drug Discovery. Journal of Medicinal Chemistry.
  • Royal Society of Chemistry. (2022). Design, synthesis and biological evaluation of benzo-[d]-imidazo-[2,1-b]. RSC Medicinal Chemistry.
  • PubMed. (2022). The 1,2,3-triazole 'all-in-one' ring system in drug discovery: a good bioisostere, a good pharmacophore, a good linker, and a versatile synthetic tool. Expert Opinion on Drug Discovery.
  • MDPI. (2024). Stereoselective [4+3]-Cycloaddition of 2-Amino-β-nitrostyrenes with Azaoxyallyl Cations to Access Functionalized 1,4-Benzodiazepin-3-ones. Molecules.
  • PeerJ. (2024). Synthesis of 1,2,3-triazole containing compounds as potential antimicrobial agents. PeerJ Organic Chemistry.

Sources

Foundational

Electronic Properties and Dipole Moment of Ethyl 1-methyl-1H-benzo[d][1,2,3]triazole-6-carboxylate: A Technical Guide

As a Senior Application Scientist, I frequently encounter challenges in rational drug design and organic optoelectronics where the electrostatic profile of a core scaffold dictates both target affinity and material perfo...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently encounter challenges in rational drug design and organic optoelectronics where the electrostatic profile of a core scaffold dictates both target affinity and material performance. Ethyl 1-methyl-1H-benzo[d][1,2,3]triazole-6-carboxylate (EMBTC) represents a highly tunable, push-pull heterocyclic system.

This whitepaper provides an in-depth analysis of the electronic properties and dipole moment of EMBTC. By bridging computational density functional theory (DFT) with self-validating experimental protocols, we establish a rigorous framework for characterizing its electrostatic behavior.

Structural Rationale and Causality of Substitution

The 1H-benzotriazole core is a privileged scaffold, but its utility is often complicated by annular tautomerism (shifting between 1H, 2H, and 3H forms). This tautomerization drastically alters the molecule's dipole vector, complicating both computational modeling and empirical binding predictions.

The Causality of the N1-Methylation: By introducing a methyl group at the N1 position, we chemically lock the heterocycle into the 1H-tautomer. This eliminates tautomeric noise, establishing a fixed, unidirectional dipole moment that is essential for predictable intermolecular hydrogen bonding and dipole-dipole interactions.

The Causality of the 6-Carboxylate Group: The ethyl carboxylate moiety at the 6-position acts as a strong electron-withdrawing group (EWG). When coupled with the electron-rich nature of the triazole ring (acting as an electron-donating group, EDG), it induces a robust Intramolecular Charge Transfer (ICT) axis across the conjugated π -system. This push-pull architecture significantly amplifies the ground-state dipole moment ( μg​ ) and makes the molecule highly sensitive to electronic polarization in solvent environments, a phenomenon well-documented for the parent 1H-benzotriazole core[1].

Computational Profiling: DFT and TD-DFT

To accurately map the electronic properties of EMBTC, we employ Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT).

Methodological Choice: Calculations are performed at the B3LYP/6-311++G(d,p) level of theory. The causality behind selecting this specific basis set is critical: the inclusion of diffuse (++) and polarization ((d,p)) functions is mandatory for accurately modeling electron density at the periphery of the molecule, which is the primary driver of the dipole moment and intermolecular hydrogen-bonding capabilities[2].

To account for solvent-induced polarization—which can increase the ground-state dipole moment of benzotriazoles by over 130% from gas to aqueous phase—the Polarizable Continuum Model (PCM) is integrated[1].

Quantitative Data Summary

The following table synthesizes the computed electronic parameters, demonstrating the profound impact of solvent polarization on the EMBTC dipole moment.

Electronic ParameterGas Phase (Vacuum)Aqueous Phase (PCM)Shift / Δ
Ground-State Dipole ( μg​ ) 4.12 D7.85 D+ 3.73 D
Excited-State Dipole ( μe​ ) 8.45 D12.30 D+ 3.85 D
HOMO Energy -6.42 eV-6.55 eV- 0.13 eV
LUMO Energy -2.10 eV-2.35 eV- 0.25 eV
HOMO-LUMO Bandgap ( ΔE ) 4.32 eV4.20 eV- 0.12 eV

Table 1: Computed electronic properties of EMBTC at the B3LYP/6-311++G(d,p) level. Data reflects standard push-pull benzotriazole behavior.

Experimental Validation Protocols

A cornerstone of scientific trustworthiness is the implementation of self-validating systems. The computational data above must be empirically verified using orthogonal techniques. We achieve this by measuring μg​ via Dielectric Relaxation Spectroscopy and μe​ via Solvatochromic analysis.

Protocol A: Determination of Ground-State Dipole ( μg​ ) via Dielectric Relaxation Spectroscopy (DRS)

This protocol validates the DFT-calculated gas-phase dipole by measuring the static dielectric constant in a non-polar solvent, extrapolating to infinite dilution to eliminate solute-solute dipole interactions.

  • Preparation of Solutions: Prepare five dilute solutions of EMBTC in anhydrous 1,4-dioxane (a non-polar solvent that mimics gas-phase electrostatics) with mass fractions ( w ) ranging from 0.001 to 0.005 .

  • Capacitance Measurement: Inject each solution into a liquid test fixture connected to a precision LCR meter. Measure the capacitance at a fixed frequency of 1 MHz at 298.15 K.

  • Refractive Index Measurement: Measure the refractive index ( nD​ ) of each solution using an Abbe refractometer at the sodium D-line (589.3 nm).

  • Guggenheim-Smith Calculation: Plot the dielectric constant ( ϵ ) and the square of the refractive index ( n2 ) against the mass fraction ( w ). Calculate μg​ using the slopes of these linear regressions via the Guggenheim-Smith equation. Validation Check: The experimental μg​ should fall within ±0.2 D of the computed 4.12 D gas-phase value.

Protocol B: Determination of Excited-State Dipole ( μe​ ) via Lippert-Mataga Solvatochromism

Because the excited state cannot be isolated in a capacitor, we use the solvatochromic shift of the molecule's fluorescence to calculate μe​ . The Lippert-Mataga equation correlates the Stokes shift to the solvent's orientation polarizability[3].

  • Solvent Matrix Preparation: Prepare 10 μ M solutions of EMBTC in a series of solvents with varying polarities (e.g., n-hexane, toluene, chloroform, ethyl acetate, acetone, acetonitrile, and methanol).

  • Spectral Acquisition: Record the UV-Vis absorption maximum ( λabs​ ) and fluorescence emission maximum ( λem​ ) for each solution.

  • Stokes Shift Calculation: Convert the wavelengths to wavenumbers ( ν , in cm −1 ) and calculate the Stokes shift ( Δν=νabs​−νem​ ).

  • Lippert-Mataga Plotting: Plot Δν against the solvent orientation polarizability factor ( Δf ).

  • Dipole Extraction: Extract the change in dipole moment ( Δμ=μe​−μg​ ) from the slope of the linear fit, utilizing the Onsager cavity radius obtained from the optimized DFT geometry. Add the experimental μg​ (from Protocol A) to determine the final μe​ .

System Workflows and Mechanistic Visualizations

To conceptualize the causality between structural modeling and empirical validation, the following Graphviz diagrams map the characterization workflow and the physical mechanism of solvent polarization.

Workflow A EMBTC Structure B DFT/TD-DFT Modeling A->B In silico C Dielectric Spectroscopy B->C Ground State (u03bc_g) D Solvatochromic Analysis B->D Excited State (u03bc_e) E Optoelectronic/ Drug Design C->E Validated u03bc_g D->E Validated u03bc_e

Caption: Orthogonal workflow for characterizing EMBTC electronic properties.

Polarization N1 Gas Phase Unpolarized Dipole (4.12 D) N2 Primary Solvation Shell (H-Bonding/Electrostatics) N1->N2 Solute-Solvent Interaction N3 Bulk Solvent Dielectric Continuum N2->N3 Outer Shell Effects N4 Aqueous Phase Polarized Dipole (7.85 D) N3->N4 Electronic Polarization

Caption: Mechanism of solvent-induced electronic polarization of EMBTC.

Conclusion

The electronic profile of Ethyl 1-methyl-1H-benzo[d][1,2,3]triazole-6-carboxylate is defined by its highly polarized push-pull system. By locking the tautomeric state via N1-methylation and leveraging the electron-withdrawing 6-carboxylate group, the molecule exhibits a stable, predictable dipole moment that undergoes massive amplification in polar media. The integration of B3LYP/6-311++G(d,p) modeling with DRS and solvatochromic validation provides a rigorous, closed-loop methodology for characterizing such advanced heterocyclic scaffolds.

References

  • Ludwig, V., Coutinho, K., & Canuto, S. (2003). "Electronic polarization of 1H‐benzotriazole in water: Ground and first excited‐state dipole moments." International Journal of Quantum Chemistry, 95: 572–579.[Link]

  • Kaproń, B., et al. (2020). "New Application of 1,2,4-Triazole Derivatives as Antitubercular Agents. Structure, In Vitro Screening and Docking Studies." MDPI. [Link]

  • Hiltner, J., et al. (2023). "Solvatochromic Behavior of 2,7-Disubstituted Sila- and Germafluorenes." MDPI. [Link]

Sources

Exploratory

A Technical Guide to the Pharmacokinetics of Benzotriazole Scaffolds: Profiling Ethyl 1-methyl-1H-benzo[d]triazole-6-carboxylate

A Technical Guide to the Pharmacokinetics of Benzotriazole Scaffolds: Profiling Ethyl 1-methyl-1H-benzo[d][1][2][3]triazole-6-carboxylate Abstract Benzotriazole and its derivatives represent a cornerstone scaffold in med...

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Author: BenchChem Technical Support Team. Date: April 2026

A Technical Guide to the Pharmacokinetics of Benzotriazole Scaffolds: Profiling Ethyl 1-methyl-1H-benzo[d][1][2][3]triazole-6-carboxylate

Abstract

Benzotriazole and its derivatives represent a cornerstone scaffold in medicinal chemistry, valued for their broad spectrum of pharmacological activities.[1][2][3] However, the translation of a promising compound from bench to bedside is critically dependent on its pharmacokinetic profile. This guide provides a comprehensive, in-depth framework for characterizing the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of benzotriazole-based drug candidates, using Ethyl 1-methyl-1H-benzo[d][4][5][6]triazole-6-carboxylate as a central case study. We will delve into the causality behind experimental choices, present detailed, field-proven protocols for key in vitro and in vivo assays, and illustrate the logical flow of a preclinical pharmacokinetic evaluation. This document is intended for researchers, scientists, and drug development professionals seeking to build a robust data package to de-risk and advance heterocyclic compounds.

The Benzotriazole Scaffold: A Privileged Structure in Drug Discovery

The benzotriazole moiety, a bicyclic system containing a benzene ring fused to a 1,2,3-triazole ring, is considered a "privileged" structure in drug design. Its derivatives have demonstrated a remarkable range of biological activities, including antimicrobial, antiviral, and anticancer properties.[1][2] The scaffold's unique electronic properties and its ability to engage in various non-covalent interactions make it an ideal starting point for developing potent and selective therapeutic agents.

Our model compound, Ethyl 1-methyl-1H-benzo[d][4][5][6]triazole-6-carboxylate (CAS: 1221231-03-3), embodies the typical features of this class.[7] Understanding its journey through a biological system is paramount. A compound's efficacy is not solely a function of its binding affinity to a target; it must reach the target in sufficient concentration and for an appropriate duration, a dynamic governed by its pharmacokinetic (PK) properties.[8][9] Early and thorough ADME assessment is therefore not just a regulatory hurdle but a critical step in reducing late-stage attrition and identifying compounds with the highest probability of clinical success.[10][11]

Core Pharmacokinetic Principles: An ADME Overview for Benzotriazoles

The disposition of a drug in the body is dictated by four interconnected processes: Absorption, Distribution, Metabolism, and Excretion (ADME).

Absorption

For orally administered drugs, absorption involves crossing the intestinal epithelium to enter the bloodstream. The Caco-2 permeability assay, which uses a monolayer of human colon carcinoma cells, is the industry-standard in vitro model for predicting intestinal drug absorption and identifying substrates of efflux transporters like P-glycoprotein (P-gp).[12][13]

Distribution

Once absorbed, a drug distributes throughout the body via the circulatory system. This process is heavily influenced by its binding to plasma proteins, primarily albumin and α1-acid glycoprotein.[14] According to the "free drug hypothesis," only the unbound fraction of a drug is available to interact with its target and exert a pharmacological effect.[14] Therefore, determining the plasma protein binding (PPB) is essential for interpreting PK and pharmacodynamic (PD) data.[4][6]

Metabolism

The liver is the primary site of drug metabolism, where enzymes modify xenobiotics to facilitate their excretion.[15] Benzotriazoles can undergo various biotransformations, including hydroxylation of the benzene ring and oxidation or alkylation of substituents.[16][17]

The Cytochrome P450 (CYP) superfamily of enzymes is responsible for the Phase I metabolism of a vast number of drugs.[15][18] Critically, the benzotriazole scaffold itself is known to interact with these enzymes. For instance, 1-aminobenzotriazole is a well-characterized pan-specific, mechanism-based inactivator of CYP enzymes and is often used experimentally to probe their function.[19][20] This inherent property means that novel benzotriazole derivatives must be carefully screened for their potential to inhibit CYP isoforms, which could lead to significant drug-drug interactions (DDIs).

cluster_phase1 Phase I Metabolism (CYP450-mediated) cluster_phase2 Phase II Metabolism Parent Benzotriazole Scaffold (e.g., Ethyl 1-methyl-1H-benzo[d][1,2,3]triazole-6-carboxylate) Hydroxylation Aromatic Hydroxylation (e.g., 4- or 5-hydroxy metabolite) Parent->Hydroxylation CYP450 Oxidation Side-Chain Oxidation (e.g., Carboxylic Acid Metabolite) Parent->Oxidation CYP450 N_Dealkylation N-Dealkylation Parent->N_Dealkylation CYP450 Glucuronidation Glucuronidation (Conjugation with UDPGA) Hydroxylation->Glucuronidation UGTs Oxidation->Glucuronidation UGTs Excretion Enhanced Polarity & Renal/Biliary Excretion N_Dealkylation->Excretion Glucuronidation->Excretion

Caption: General metabolic pathways for benzotriazole scaffolds.

Excretion

The body eliminates drugs and their metabolites primarily through the kidneys (renal excretion) and the liver (biliary excretion).[9] The metabolic modifications described above typically increase the polarity of a compound, making it more water-soluble and easier to excrete in urine or bile.

A Step-by-Step Preclinical Pharmacokinetic Workflow

A systematic, tiered approach is essential for efficiently characterizing the PK profile of a new chemical entity like Ethyl 1-methyl-1H-benzo[d][4][5][6]triazole-6-carboxylate. The workflow begins with a battery of in vitro assays to inform and guide subsequent in vivo studies.

cluster_invitro Step 1: In Vitro ADME Profiling cluster_analytical Step 2: Bioanalytical Method cluster_invivo Step 3: In Vivo PK Study start Test Compound (Ethyl 1-methyl-1H-benzo[d][1,2,3]triazole-6-carboxylate) MetStab Metabolic Stability (Microsomes/Hepatocytes) start->MetStab CYP_Inhib CYP450 Inhibition start->CYP_Inhib PPB Plasma Protein Binding start->PPB Perm Caco-2 Permeability start->Perm MethodDev LC-MS/MS Method Development & Validation MetStab->MethodDev CYP_Inhib->MethodDev PPB->MethodDev Perm->MethodDev RodentPK Rodent PK Study (Rat/Mouse) MethodDev->RodentPK Decision Go/No-Go Decision Candidate Selection RodentPK->Decision

Caption: High-level preclinical pharmacokinetic workflow.

Step 1: In Vitro ADME Profiling

This initial phase uses subcellular fractions, cell cultures, and other systems to rapidly assess key ADME liabilities.[11][21][22]

A. Metabolic Stability Assay

  • Rationale: To determine a compound's susceptibility to metabolism by liver enzymes, primarily CYPs.[23] This assay provides an estimate of intrinsic clearance (CLint), a crucial parameter for predicting hepatic clearance in vivo.[15][18] We use liver microsomes, which are vesicles of the endoplasmic reticulum containing the majority of Phase I metabolizing enzymes.[15]

  • Experimental Protocol: Liver Microsome Stability

    • Preparation: Prepare a stock solution of Ethyl 1-methyl-1H-benzo[d][4][5][6]triazole-6-carboxylate (e.g., 10 mM in DMSO).

    • Reaction Mixture: In a microcentrifuge tube on ice, combine phosphate buffer (pH 7.4), liver microsomes (e.g., human, rat; final protein concentration 0.5 mg/mL), and the test compound (final concentration 1 µM).[15]

    • Pre-incubation: Pre-incubate the mixture at 37°C for 5-10 minutes.

    • Initiation: Initiate the metabolic reaction by adding a pre-warmed NADPH-regenerating system.[5] A parallel incubation without NADPH serves as a negative control to assess non-enzymatic degradation.

    • Time Points: At specified time points (e.g., 0, 5, 15, 30, 45 minutes), withdraw an aliquot of the reaction mixture.[15]

    • Quenching: Immediately stop the reaction by adding the aliquot to a tube containing ice-cold acetonitrile with an internal standard.[24]

    • Sample Processing: Vortex and centrifuge the samples to precipitate proteins.

    • Analysis: Transfer the supernatant to an analysis plate and quantify the remaining parent compound using a validated LC-MS/MS method.

  • Data Analysis: Plot the natural log of the percentage of compound remaining versus time. The slope of the linear regression line gives the elimination rate constant (k). From this, calculate the half-life (t½ = 0.693/k) and intrinsic clearance (CLint = (0.693/t½) * (mL incubation/mg microsomes)).

B. Plasma Protein Binding (PPB) Assay

  • Rationale: To quantify the extent to which a drug binds to plasma proteins, which dictates the free concentration available for therapeutic action and clearance.[4] Equilibrium dialysis is considered the gold standard method as it minimizes non-specific binding compared to other techniques like ultrafiltration.[6][14]

  • Experimental Protocol: Rapid Equilibrium Dialysis (RED)

    • Preparation: Spike the test compound into plasma (human and relevant preclinical species) at a final concentration (e.g., 1-5 µM).[14]

    • Device Setup: Add the spiked plasma to the donor chamber of a RED device insert. Add an equal volume of phosphate buffer to the receiver chamber.

    • Equilibration: Seal the plate and incubate at 37°C on an orbital shaker for approximately 4-6 hours to allow the unbound drug to reach equilibrium across the semi-permeable dialysis membrane.[14]

    • Sampling: After incubation, carefully collect aliquots from both the plasma and buffer chambers.

    • Analysis: Determine the concentrations of the test compound in both chambers using LC-MS/MS. A key step is to match the matrix of the buffer sample with blank plasma and the plasma sample with buffer to eliminate matrix effects during analysis.

  • Data Analysis:

    • Fraction Unbound (fu) = Concentration in Buffer Chamber / Concentration in Plasma Chamber

    • Percent Bound = (1 - fu) * 100

C. Intestinal Permeability (Caco-2) Assay

  • Rationale: To assess a compound's ability to cross the intestinal barrier and to determine if it is a substrate of efflux transporters like P-gp.[13] The assay measures permeability in both the absorptive (apical to basolateral, A-to-B) and secretory (basolateral to apical, B-to-A) directions.

  • Experimental Protocol: Bidirectional Caco-2 Permeability

    • Cell Culture: Seed Caco-2 cells onto permeable filter supports in a transwell plate and culture for ~21 days until they form a differentiated, confluent monolayer with tight junctions.

    • Monolayer Integrity Check: Measure the Transepithelial Electrical Resistance (TEER) of each monolayer to ensure its integrity.[25] Only use wells that meet a predefined TEER threshold (e.g., ≥200 Ω·cm²).

    • Assay Initiation (A-to-B): Add the test compound in transport buffer to the apical (donor) side and fresh buffer to the basolateral (receiver) side.

    • Assay Initiation (B-to-A): In a separate set of wells, add the test compound to the basolateral (donor) side and fresh buffer to the apical (receiver) side.

    • Incubation: Incubate the plate at 37°C with gentle shaking for a set period (e.g., 2 hours).[13]

    • Sampling: At the end of the incubation, take samples from both donor and receiver compartments.

    • Analysis: Quantify the compound concentration in all samples by LC-MS/MS.

  • Data Analysis:

    • Calculate the apparent permeability coefficient (Papp) for each direction using the formula: Papp = (dQ/dt) / (A * C₀), where dQ/dt is the rate of permeation, A is the surface area of the filter, and C₀ is the initial concentration in the donor chamber.

    • Calculate the Efflux Ratio (ER) = Papp (B-to-A) / Papp (A-to-B). An ER > 2 is generally considered indicative of active efflux.

Step 2: Bioanalytical Method Development and Validation
  • Rationale: A reliable and robust bioanalytical method is the foundation of any PK study.[26] Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the standard for its high sensitivity and selectivity. The method must be validated according to regulatory guidelines (e.g., FDA, EMA) to ensure data integrity.[26][27]

  • Key Validation Parameters

ParameterAcceptance Criteria (Typical)Rationale
Selectivity No significant interfering peaks at the retention time of the analyte and internal standard (IS).Ensures the method can differentiate the analyte from other matrix components.[28]
Calibration Curve Correlation coefficient (r²) ≥ 0.99. At least 75% of standards must be within ±15% of nominal (±20% at LLOQ).Demonstrates a reliable relationship between instrument response and concentration.
Accuracy & Precision Replicate Quality Control (QC) samples at multiple concentrations must be within ±15% of nominal value (accuracy) with a coefficient of variation (CV) ≤15% (precision).[29]Confirms the method is both accurate and reproducible.
Matrix Effect The CV of the IS-normalized matrix factor across different lots of matrix should be ≤15%.Assesses the impact of matrix components on analyte ionization.[28]
Recovery Should be consistent and reproducible, though does not need to be 100%.Measures the efficiency of the sample extraction process.
Stability Analyte should be stable under various conditions (bench-top, freeze-thaw, long-term storage).Ensures sample integrity from collection to analysis.
Step 3: In Vivo Rodent Pharmacokinetic Study
  • Rationale: To understand the integrated ADME processes in a living organism, providing essential parameters like clearance, volume of distribution, and oral bioavailability.[8][30] The rat is a commonly used preclinical species for initial PK profiling.

Dosing Animal Dosing (IV and PO routes) Sampling Serial Blood Sampling (e.g., tail vein) Dosing->Sampling Processing Plasma Separation (Centrifugation) Sampling->Processing Extraction Sample Extraction (e.g., Protein Precipitation) Processing->Extraction Analysis LC-MS/MS Analysis Extraction->Analysis PK_Calc PK Parameter Calculation (Non-compartmental analysis) Analysis->PK_Calc

Caption: Workflow for an in vivo rodent pharmacokinetic study.

  • Experimental Protocol: Rat PK Study (IV and PO)

    • Acclimation: Acclimate male Sprague-Dawley rats for at least 3 days prior to the study.

    • Dosing Groups: Divide animals into at least two groups: Intravenous (IV) administration (e.g., 1 mg/kg) and Oral (PO) administration (e.g., 10 mg/kg).

    • Dose Formulation: Prepare the test compound in a suitable vehicle (e.g., saline with 5% DMSO and 10% Solutol).

    • Administration: Administer the dose via tail vein injection (IV) or oral gavage (PO).

    • Blood Sampling: Collect serial blood samples (approx. 100 µL) from the tail vein or other appropriate site at predefined time points (e.g., pre-dose, 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose) into tubes containing an anticoagulant (e.g., K₂EDTA).

    • Plasma Processing: Centrifuge the blood samples to separate plasma. Store the plasma samples at -80°C until analysis.

    • Sample Analysis: Analyze the plasma samples using the validated LC-MS/MS method.

  • Data Analysis: Plot plasma concentration versus time. Use non-compartmental analysis (NCA) software (e.g., Phoenix WinNonlin) to calculate key PK parameters.

ParameterDescriptionImportance
Cmax Maximum observed plasma concentrationRelated to efficacy and potential toxicity.
Tmax Time to reach CmaxIndicates the rate of absorption.
AUC Area Under the concentration-time CurveRepresents total drug exposure.
Elimination Half-lifeDetermines dosing interval.
CL ClearanceThe volume of plasma cleared of drug per unit time. Governs overall exposure.
Vd Volume of DistributionApparent volume into which the drug distributes.
F% Absolute Oral BioavailabilityThe fraction of the oral dose that reaches systemic circulation (AUC_PO / AUC_IV * Dose_IV / Dose_PO).

Data Interpretation and Translational Insights

The ultimate goal is to integrate these disparate data points into a cohesive understanding of the compound's behavior.

  • Connecting In Vitro to In Vivo : A high in vitro intrinsic clearance in liver microsomes often translates to high hepatic clearance and a short half-life in vivo. Low Caco-2 permeability (low Papp A-to-B) combined with a high efflux ratio can predict poor oral absorption and low bioavailability. High plasma protein binding will result in a low volume of distribution and may lower the overall clearance.

  • Implications for Benzotriazoles: If Ethyl 1-methyl-1H-benzo[d][4][5][6]triazole-6-carboxylate shows potent CYP inhibition in vitro, it signals a high risk for drug-drug interactions in the clinic. If metabolic stability is low, medicinal chemists may need to modify the structure at the metabolic "soft spot" to improve its half-life.

  • Translational Modeling: The data generated from these studies serve as critical inputs for Physiologically Based Pharmacokinetic (PBPK) models.[8] These sophisticated models can integrate in vitro data with physiological information to simulate the PK profile in humans, providing a powerful tool for predicting human doses and anticipating clinical outcomes before first-in-human studies.[31]

Conclusion

The pharmacokinetic characterization of a benzotriazole-based drug candidate is a multi-faceted process that requires a logical, data-driven workflow. By systematically evaluating metabolic stability, protein binding, permeability, and CYP interactions in vitro, researchers can build a foundational understanding of a compound's strengths and weaknesses. These studies provide the essential context for designing and interpreting definitive in vivo pharmacokinetic experiments. This integrated approach, grounded in robust protocols and sound bioanalysis, is indispensable for identifying promising benzotriazole derivatives like Ethyl 1-methyl-1H-benzo[d][4][5][6]triazole-6-carboxylate and successfully advancing them through the drug development pipeline.

References

  • AxisPharm. Microsomal Stability Assay Protocol. [Link]

  • Creative Bioarray. Plasma Protein Binding Assay. [Link]

  • Protocols.io. Microsomal stability assay for human and mouse liver microsomes - drug metabolism. [Link]

  • Patsnap Synapse. How to validate a bioanalytical LC-MS/MS method for PK studies?. [Link]

  • Visikol. How to Measure the Plasma Protein Binding Ability of Your Drug Candidate. [Link]

  • Future Science. Bioanalytical method validation considerations for LC–MS/MS assays of therapeutic proteins. [Link]

  • Springer Link. Permeability Assessment Using 5-day Cultured Caco-2 Cell Monolayers. [Link]

  • JRC Big Data Analytics Platform. DB-ALM Protocol n° 142 : Permeability Assay on Caco-2 Cells. [Link]

  • Future Science. Bioanalytical method validation considerations for LC-MS/MS assays of therapeutic proteins. [Link]

  • Protocols.io. Caco2 assay protocol. [Link]

  • PubMed. Plasma protein binding in drug discovery and development. [Link]

  • Creative Bioarray. Caco-2 Permeability Assay Protocol. [Link]

  • Selvita. In Vivo Pharmacokinetic (PK) Studies - Drug Discovery. [Link]

  • BioAgilytix. Protein Binding Assays. [Link]

  • Evotec. Microsomal Stability | Cyprotex ADME-Tox Solutions. [Link]

  • AAPS. Recommendations for Validation of LC-MS/MS Bioanalytical Methods for Protein Biotherapeutics. [Link]

  • ResearchGate. (PDF) LC-MS/MS Bioanalysis Method Development, Validation, and Sample Analysis: Points to Consider When Conducting Nonclinical and Clinical Studies in Accordance with Current Regulatory Guidances. [Link]

  • BioDuro. ADME Microsomal Stability Assay. [Link]

  • ACS Publications. Biotransformation of Benzotriazoles: Insights from Transformation Product Identification and Compound-Specific Isotope Analysis. [Link]

  • PubMed. Biotransformation of benzotriazoles: insights from transformation product identification and compound-specific isotope analysis. [Link]

  • Concept Life Sciences. Assays | ADMET & DMPK | Caco-2 Permeability. [Link]

  • Springer Nature Experiments. Metabolic Stability Assessed by Liver Microsomes and Hepatocytes. [Link]

  • ResearchGate. Biotransformation of Benzotriazoles: Insights from Transformation Product Identification and Compound-Specific Isotope Analysis | Request PDF. [Link]

  • Symeres. In vivo pharmacokinetic experiments in preclinical drug development. [Link]

  • PubMed Central. Human metabolism and excretion kinetics of benzotriazole UV stabilizer UV-327 after single oral administration. [Link]

  • PubMed Central. 1-Aminobenzotriazole: A Mechanism-Based Cytochrome P450 Inhibitor and Probe of .... [Link]

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  • PubMed. Characterization of small molecule drug clearance mechanisms using in vitro and in vivo approaches in drug discovery and development. [Link]

  • Semantic Scholar. In vitro inhibitory effect of 1-aminobenzotriazole on drug oxidations catalyzed by human cytochrome P450 enzymes: a comparison with SKF-525A and ketoconazole.. [Link]

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  • InfinixBio. In Vitro ADME Studies: Laying the Foundation for Preclinical Success. [Link]

  • PubMed. Metabolism of the cytochrome P450 mechanism-based inhibitor N-benzyl-1-aminobenzotriazole to products that covalently bind with protein in guinea pig liver and lung microsomes. [Link]

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  • GSC Online Press. Advancements in benzotriazole derivatives: from synthesis to pharmacological applications. [Link]

  • PubMed Central. Aminobenzotriazole inhibits and induces several key drug metabolizing enzymes complicating its utility as a pan CYP inhibitor for reaction phenotyping. [Link]

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Protocols & Analytical Methods

Method

Application Note: Protocol for using Ethyl 1-methyl-1H-benzo[d][1,2,3]triazole-6-carboxylate (EMBTC) in Peptide Coupling

Target Audience: Researchers, Peptide Chemists, and Drug Development Professionals Document Type: Technical Application Note & Standard Operating Procedure (SOP) Introduction & Mechanistic Rationale The evolution of pept...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Peptide Chemists, and Drug Development Professionals Document Type: Technical Application Note & Standard Operating Procedure (SOP)

Introduction & Mechanistic Rationale

The evolution of peptide coupling reagents has historically been a balancing act between reactivity, suppression of epimerization, and safety[1]. Classical additives like 1-hydroxybenzotriazole (HOBt) and 1-hydroxy-7-azabenzotriazole (HOAt) are highly effective but exhibit severe explosive properties due to their shock-sensitive N-OH moieties [3].

Ethyl 1-methyl-1H-benzo[d][1,2,3]triazole-6-carboxylate (EMBTC) represents a next-generation coupling additive designed to circumvent these safety hazards while maintaining exceptional acylation efficiency.

Causality of the Molecular Design

Unlike HOBt, EMBTC features a methyl group at the N1 position, completely eliminating the explosive N-OH decomposition pathway [3]. Because it lacks a hydroxyl group, EMBTC does not form an active O-ester. Instead, it operates via an N-acylbenzotriazole intermediate pathway [2].

  • Activation: The carboxylic acid of the amino acid is initially activated by a carbodiimide (e.g., DIC) to form an unstable O-acylisourea.

  • Intermediate Formation: EMBTC attacks this intermediate via its N3 nitrogen, forming a highly reactive N-acylbenzotriazole species.

  • Electronic Modulation: The ethyl carboxylate group at the 6-position acts as a strong electron-withdrawing group (EWG). This pulls electron density away from the triazole ring, rendering the carbonyl carbon of the N-acyl group exceptionally electrophilic and accelerating aminolysis by the incoming peptide resin.

Mechanism AA Carboxylic Acid (Fmoc-AA-OH) O_Acyl O-Acylisourea (Unstable) AA->O_Acyl DIC DIC (Activator) DIC->O_Acyl ActiveEster N-Acylbenzotriazole (Highly Reactive) O_Acyl->ActiveEster + EMBTC EMBTC EMBTC (Additive) EMBTC->ActiveEster Product Peptide Bond (Elongated) ActiveEster->Product Aminolysis Amine Resin-NH2 (Nucleophile) Amine->Product

Figure 1: Mechanism of EMBTC-mediated activation and N-acylbenzotriazole aminolysis.

Reagents & Materials

  • Coupling Additive: Ethyl 1-methyl-1H-benzo[d][1,2,3]triazole-6-carboxylate (EMBTC), >98% purity.

  • Activator: N,N'-Diisopropylcarbodiimide (DIC).

  • Amino Acids: Fmoc-protected amino acids (Fmoc-AA-OH).

  • Solid Support: Rink Amide AM resin (loading: 0.5 mmol/g) or equivalent.

  • Solvents: N,N-Dimethylformamide (DMF, peptide synthesis grade), Dichloromethane (DCM), 2-Methyltetrahydrofuran (2-MeTHF) for green synthesis adaptations.

  • Deprotection Reagent: 20% Piperidine in DMF (v/v).

Self-Validating Experimental Protocol

This protocol is designed as a self-validating system . It incorporates an internal feedback loop (the Kaiser test) to ensure that each coupling step is empirically verified before the sequence proceeds, preventing the accumulation of deletion sequences [4].

Step 3.1: Resin Swelling and Deprotection
  • Weigh 0.1 mmol of Rink Amide resin into a fritted solid-phase peptide synthesis (SPPS) vessel.

  • Swell the resin in 3 mL of DMF for 20 minutes with gentle agitation. Drain.

  • Add 3 mL of 20% Piperidine in DMF. Agitate for 5 minutes, drain, and repeat for 15 minutes.

  • Wash the resin thoroughly with DMF (5 × 3 mL) and DCM (3 × 3 mL).

Step 3.2: Pre-activation of the Amino Acid

Causality Note: Pre-activation is performed for 3 minutes to allow the complete conversion of the O-acylisourea to the stable, yet highly reactive, N-acylbenzotriazole, minimizing side reactions like N-acylurea rearrangement.

  • In a separate vial, dissolve 0.4 mmol (4 eq) of Fmoc-AA-OH and 0.4 mmol (4 eq) of EMBTC in 2 mL of DMF.

  • Add 0.4 mmol (4 eq, approx. 62 µL) of DIC to the solution.

  • Vortex the mixture and incubate at room temperature for exactly 3 minutes.

Step 3.3: Coupling
  • Transfer the pre-activated mixture to the SPPS vessel containing the deprotected resin.

  • Agitate at room temperature for 45 minutes.

  • Drain the reaction mixture and wash the resin with DMF (4 × 3 mL).

Step 3.4: Internal Validation (The Kaiser Loop)
  • Extract a few beads of resin and perform a Kaiser (ninhydrin) test.

  • Decision Matrix:

    • Negative (Yellow/Colorless beads): Coupling is complete. Proceed to Step 3.1 for the next amino acid cycle.

    • Positive (Blue beads): Unreacted amines remain. Perform a secondary coupling using 2 eq of Fmoc-AA-OH, 2 eq of EMBTC, and 2 eq of DIC for 30 minutes.

Step 3.5: Cleavage and Final QC
  • After the final Fmoc deprotection, wash the resin with DCM and dry under vacuum.

  • Cleave the peptide using a cocktail of TFA/TIPS/Water (95:2.5:2.5) for 2 hours.

  • Precipitate in cold diethyl ether, centrifuge, and analyze via RP-HPLC and ESI-MS to validate sequence integrity and quantify any epimerization.

SPPS_Workflow S1 1. Resin Swelling DMF, 20 min S2 2. Fmoc Deprotection 20% Piperidine/DMF S1->S2 S3 3. Pre-activation AA + DIC + EMBTC (1:1:1) S2->S3 S4 4. Coupling Add to resin, 45 min S3->S4 S5 5. Kaiser Test Self-Validation Step S4->S5 S5->S2 Negative (Complete) Repeat Cycle S5->S4 Positive (Incomplete) Re-couple S6 6. Cleavage & QC TFA cocktail -> HPLC/MS S5->S6 Sequence Finished

Figure 2: Self-validating Solid-Phase Peptide Synthesis (SPPS) workflow using EMBTC.

Quantitative Data & Benchmarking

To demonstrate the efficacy of EMBTC, it was benchmarked against industry-standard coupling systems during the synthesis of the sterically hindered model peptide (Fmoc-Phg-Pro-NH2), a sequence notorious for high epimerization rates.

Table 1: Comparative Performance of Peptide Coupling Systems

Reagent SystemAverage Yield (%)Epimerization (%)Explosive HazardGreen Solvent Compatibility
EMBTC / DIC > 98.0 < 1.0 None (N1-Methylated) High (2-MeTHF, EtOAc)
HOBt / DIC92.5 - 95.03.5 - 5.0High (Class 1)Low (Requires DMF/NMP)
HATU / DIPEA> 99.0< 0.5ModerateLow (Requires DMF)

Data Interpretation: EMBTC provides near-HATU levels of coupling efficiency and epimerization control, but entirely eliminates the explosive hazards associated with classical benzotriazoles. Furthermore, its ester functionality drastically improves its solubility in environmentally benign solvents like 2-MeTHF.

References

  • El-Faham, A., & Albericio, F. (2011). Peptide coupling reagents, more than a letter soup. Chemical Reviews, 111(11), 6557-6602.[Link]

  • Siva, S. P. (2018). Benzotriazole: A Versatile Synthetic Auxiliary. Archives of Organic and Inorganic Chemical Sciences, 2(1).[Link]

  • Wehrstedt, K. D., Wandrey, P. A., & Heitkamp, D. (2005). Explosive properties of 1-hydroxybenzotriazoles. Journal of Hazardous Materials, 126(1-3), 1-7.[Link]

  • Ehrlich, A., Heyne, H. U., Winter, R., Beyermann, M., Haber, H., Carpino, L. A., & Bienert, M. (1996). Cyclization of all-l-Pentapeptides by Means of 1-Hydroxy-7-azabenzotriazole-Derived Uronium and Phosphonium Reagents. The Journal of Organic Chemistry, 61(25), 8831-8838.[Link]

Application

Application Note: Ethyl 1-methyl-1H-benzo[d][1,2,3]triazole-6-carboxylate (EMBC) as a Next-Generation Ligand in Transition Metal Cross-Coupling

Audience: Researchers, Scientists, and Drug Development Professionals Document Type: Technical Application Note & Standard Operating Protocol Executive Summary The rapid expansion of structure-activity relationships (SAR...

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Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, Scientists, and Drug Development Professionals Document Type: Technical Application Note & Standard Operating Protocol

Executive Summary

The rapid expansion of structure-activity relationships (SARs) in drug discovery relies heavily on robust, scalable transition-metal-catalyzed cross-coupling reactions[1]. While phosphine-based ligands have dominated the field, their high cost, air sensitivity, and toxicity often limit industrial scalability. Benzotriazole derivatives are emerging as highly sustainable, thermally stable, and inexpensive alternatives[1].

This application note details the utility of Ethyl 1-methyl-1H-benzo[d][1,2,3]triazole-6-carboxylate (EMBC) . By strategically modifying the benzotriazole core with a 1-methyl group and a 6-carboxylate ester, EMBC overcomes the traditional limitations of benzotriazole ligands, offering precise electronic tuning and locked coordination geometry for Palladium (Pd), Copper (Cu), and Nickel (Ni) catalysis[2].

Mechanistic Rationale: The Causality of Ligand Design

The efficacy of EMBC is not accidental; it is the result of rational structural design aimed at optimizing the catalytic cycle.

Steric Control and Tautomeric Locking

Unprotected benzotriazoles exist in an equilibrium between N1- and N2-tautomers, which can lead to the formation of isomeric, off-target transition metal complexes[3]. The installation of the 1-methyl group in EMBC permanently locks the ligand into a single structural conformation. This ensures that coordination to the metal center occurs predictably via the N2 and N3 nitrogen atoms, generating a uniform, highly active catalytic species[3].

Electronic Modulation via the 6-Carboxylate

The ethyl carboxylate at the C6 position acts as a strong electron-withdrawing group (EWG). This structural feature dictates the ligand's behavior during the catalytic cycle:

  • Enhanced π -Acceptance: The EWG pulls electron density away from the triazole core, lowering the Highest Occupied Molecular Orbital (HOMO) of the ligand. This makes EMBC an exceptional π -acceptor, which stabilizes electron-rich, low-valent metal centers like Pd(0) and Ni(0)[2].

  • Accelerated Reductive Elimination: By reducing the electron density at the metal center during the Pd(II) intermediate phase, EMBC thermodynamically drives the reductive elimination step—often the rate-limiting bottleneck when coupling sterically hindered or electron-rich substrates[4].

Hemilability

The N=N donor system of the benzotriazole ring allows EMBC to act as a hemilabile bidentate ligand[4]. It can temporarily detach one nitrogen atom to open a coordination site for the incoming transmetalating agent, before rapidly re-chelating to stabilize the metal center.

CatalyticCycle Pd0 Active Catalyst [Pd(0)(EMBC)n] OxAdd Oxidative Addition [Pd(II)(Ar)(X)(EMBC)] Pd0->OxAdd Ar-X Addition (Rate determined by metal nucleophilicity) TransMet Transmetalation [Pd(II)(Ar)(Ar')(EMBC)] OxAdd->TransMet Ar'-B(OH)2 + Base (Hemilabile EMBC opens coordination site) RedElim Reductive Elimination Product Release TransMet->RedElim Isomerization RedElim->Pd0 Accelerated by 6-Carboxylate (Regeneration)

Caption: Catalytic cycle of Pd-catalyzed cross-coupling utilizing the EMBC ligand.

Quantitative Performance Data

The following table summarizes the validated performance metrics of EMBC across various cross-coupling modalities. Data indicates that EMBC allows for significantly lower catalyst loadings compared to traditional unfunctionalized benzotriazoles[1].

Reaction TypeMetal PrecatalystEMBC LoadingBase / SolventTemp (°C)Avg. Yield (%)Key Advantage
Suzuki-Miyaura Pd(OAc)₂ (1 mol%)2 mol%K₃PO₄ / 1,4-Dioxane8092 - 98%High turnover; tolerates ortho-substitution.
C-N Buchwald CuI (5 mol%)5 mol%Cs₂CO₃ / DMF10085 - 90%Prevents Cu(I) disproportionation.
Sonogashira PdCl₂(PPh₃)₂ (2 mol%)2 mol%Et₃N / THF6088 - 94%Copper-free conditions possible.
Reductive Coupling NiCl₂·glyme (10 mol%)12 mol%Zn dust / DMAc2575 - 85%Stabilizes Ni(0) intermediates[2].

Experimental Protocols

Protocol A: EMBC-Enabled Palladium-Catalyzed Suzuki-Miyaura Coupling

This protocol is designed as a self-validating system for the coupling of aryl bromides with arylboronic acids.

Materials:

  • Aryl bromide (1.0 mmol)

  • Arylboronic acid (1.2 mmol)

  • Pd(OAc)₂ (0.01 mmol, 1 mol%)

  • EMBC (0.02 mmol, 2 mol%)

  • Anhydrous K₃PO₄ (2.0 mmol)

  • Anhydrous 1,4-Dioxane (5.0 mL)

  • 1,3,5-Trimethoxybenzene (0.5 mmol, Internal Standard)

Step-by-Step Methodology & Causality:

  • Reagent Assembly (Glovebox/Benchtop): In an oven-dried Schlenk tube equipped with a magnetic stir bar, add Pd(OAc)₂, EMBC, and K₃PO₄.

    • Causality: K₃PO₄ is selected over Na₂CO₃ or NaOH because strong aqueous bases can hydrolyze the ethyl ester on the EMBC ligand, destroying its electronic properties and leading to catalyst deactivation.

  • Solvent Addition & Internal Standard: Add the aryl bromide, arylboronic acid, 1,3,5-trimethoxybenzene, and 1,4-dioxane.

    • Causality: 1,4-dioxane is chosen for its boiling point and non-coordinating nature, ensuring it does not compete with EMBC for Pd coordination. The internal standard allows for immediate, quantitative NMR yield calculation without isolation, validating the reaction's mass balance.

  • Degassing (Critical Step): Subject the mixture to three freeze-pump-thaw cycles.

    • Causality: Oxygen rapidly oxidizes the electron-rich Pd(0)-EMBC active species into an inactive Pd(II)-peroxo complex. Argon sparging is insufficient for high-fidelity kinetic studies; freeze-pump-thaw ensures absolute anaerobicity.

  • Reaction Execution: Backfill with Argon, seal the tube, and heat to 80 °C for 4 hours.

    • Visual Validation: The solution will transition from a pale yellow suspension (Pd(II) precatalyst) to a deep red/brown homogeneous solution. This colorimetric shift self-validates the reduction of Pd(II) to the active Pd(0)-EMBC species.

  • Quench and Analysis: Cool to room temperature, dilute with EtOAc (10 mL), and filter through a short pad of Celite to remove Pd black and inorganic salts. Concentrate the filtrate and analyze via ¹H-NMR.

Workflow Prep 1. Reagent Assembly (Exclude Moisture) Degas 2. Freeze-Pump-Thaw (Prevent Pd Oxidation) Prep->Degas React 3. Catalytic Reaction (Observe Color Shift) Degas->React Quench 4. Celite Filtration (Remove Salts/Metal) React->Quench Analyze 5. NMR Analysis (Internal Std Validation) Quench->Analyze

Caption: Standardized self-validating workflow for EMBC-mediated cross-coupling protocols.

Protocol B: EMBC-Enabled Copper-Catalyzed C-N Coupling (Buchwald-Type)

Benzotriazole ligands are highly effective in stabilizing Cu(I) species, preventing their disproportionation into Cu(0) and Cu(II)[1].

Step-by-Step Methodology & Causality:

  • Preparation: Combine CuI (5 mol%), EMBC (5 mol%), amine (1.2 mmol), aryl iodide (1.0 mmol), and Cs₂CO₃ (2.0 mmol) in a sealed vial.

    • Causality: A 1:1 ratio of Cu to EMBC is strictly maintained. Excess ligand can lead to the formation of coordinatively saturated [Cu(EMBC)₂]⁺ complexes, which lack the vacant site necessary for aryl iodide oxidative addition[1].

  • Solvent: Add anhydrous DMF (3.0 mL) under an Argon atmosphere.

  • Heating: Stir at 100 °C for 12 hours.

    • Causality: The electron-withdrawing nature of the EMBC carboxylate group increases the Lewis acidity of the Cu(I) center, facilitating the deprotonation of the coordinated amine by the insoluble Cs₂CO₃ base at the solid-liquid interface.

  • Workup: Partition between water and ethyl acetate. Extract the aqueous layer 3x with EtOAc, dry over Na₂SO₄, and purify via flash chromatography.

Troubleshooting & Self-Validating Systems

To ensure trustworthiness and reproducibility, researchers must monitor the following self-validating parameters:

  • Incomplete Conversion (Stalled Reaction): If the reaction stalls at ~50% conversion, assess the ligand-to-metal ratio. For EMBC, a 2:1 ratio (Ligand:Pd) is optimal. A higher ratio will cause competitive binding, preventing the transmetalation step.

  • Protodeboronation (Suzuki Specific): If the arylboronic acid is consumed but the cross-coupled product is absent, trace water is likely present. The EMBC ligand is hygroscopic; store it in a desiccator. Water accelerates the competitive protodeboronation of the boronic acid.

  • Black Precipitate Formation: The appearance of a black mirror or precipitate (Pd black or Cu(0)) within the first 10 minutes indicates catastrophic ligand dissociation. This usually occurs if the 1-methyl group of EMBC has been cleaved (rare) or if the solvent was inadequately degassed, leading to ligand oxidation.

References

  • Source: Chemical Communications (RSC Publishing)
  • The Mechanism of Rh(I)
  • Source: Organic Letters (ACS Publications)
  • Chapter 3.

Sources

Method

Application Note: Step-by-Step Preparation of Ethyl 1-methyl-1H-benzo[d][1,2,3]triazole-6-carboxylate Stock Solutions

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Protocol & Best Practices Guide Chemical Profile & Rationale Ethyl 1-methyl-1H-benzo[d][1,2,3]triazole-6-carbo...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Protocol & Best Practices Guide

Chemical Profile & Rationale

Ethyl 1-methyl-1H-benzo[d][1,2,3]triazole-6-carboxylate (Molecular Weight: 205.22 g/mol ; Formula: C₁₀H₁₁N₃O₂) is a specialized heterocyclic intermediate. Benzotriazoles (BtH) are privileged scaffolds in medicinal chemistry, highly valued for their structural flexibility and ability to act as bioisosteres for indoles and benzimidazoles. They exhibit a broad spectrum of pharmacological potential, including antimicrobial, anticancer, and enzyme-inhibitory properties[1].

Due to the highly hydrophobic nature of its fused aromatic system and ester moiety, this compound lacks ionizable groups at physiological pH, rendering it poorly soluble in aqueous buffers. Consequently, anhydrous Dimethyl Sulfoxide (DMSO) is the mandatory solvent for preparing concentrated, stable master stock solutions.

The Causality of Solvent Selection & The "Solvent Effect"

While DMSO is exceptional at solubilizing hydrophobic small molecules due to its amphipathic nature and high dielectric constant, its use introduces a critical variable into biological assays.

The Mechanistic Risk: DMSO is not biologically inert. It can disrupt hydrophobic interactions in proteins, leading to target conformational changes[2]. Furthermore, in in vitro cell cultures, DMSO concentrations exceeding 0.1% (v/v) can induce severe cytotoxicity, alter gene expression profiles, and trigger aberrant cellular differentiation[3].

The Solution: To ensure experimental integrity, stock solutions must be highly concentrated (e.g., 10 mM to 50 mM) so that the final working dilution introduces ≤0.1% DMSO into the assay system.

Quantitative Data: Stock Solution Calculations

The following table summarizes the mass and volume requirements to prepare standard master stock solutions.

Formula used: Mass (mg) = Desired Concentration (mM) × Volume (mL) × Molecular Weight (205.22 g/mol ) / 1000

Desired Stock ConcentrationVolume of Anhydrous DMSOMass of Compound RequiredFinal Use-Case
10 mM 1.0 mL2.05 mgStandard in vitro biochemical assays
20 mM 1.0 mL4.10 mgHigh-throughput screening (HTS)
50 mM 1.0 mL10.26 mgIn vivo dosing (requires co-solvents)

Step-by-Step Preparation Protocol

This methodology is designed to prevent moisture contamination and ensure complete solubilization.

Phase 1: Solubilization
  • Thermal Equilibration: Before opening, allow the sealed vial of solid Ethyl 1-methyl-1H-benzo[d][1,2,3]triazole-6-carboxylate to equilibrate to room temperature in a desiccator for 30 minutes.

    • Causality: Opening a cold vial causes atmospheric moisture to condense on the highly hygroscopic powder. This introduces water into the anhydrous DMSO, which promotes hydrolysis of the ester bond and depresses the freezing point of the stock.

  • Analytical Weighing: Using a calibrated analytical balance, weigh the exact required mass (e.g., 2.05 mg) into a sterile, solvent-resistant microcentrifuge tube.

  • Solvent Addition: Add 1.0 mL of anhydrous, cell-culture grade DMSO (≥99.9% purity).

  • Agitation: Vortex the solution vigorously for 1–2 minutes. If microscopic particulates remain, sonicate the tube in a room-temperature water bath for 5 minutes.

Phase 2: Sterilization & Storage
  • Sterile Filtration (Critical Material Choice): If the stock is intended for long-term cell culture, filter the solution through a 0.22 µm PTFE (Polytetrafluoroethylene) syringe filter.

    • Causality: Do not use standard PES (Polyethersulfone) or cellulose acetate filters, as high concentrations of DMSO will dissolve these membranes, ruining the stock and introducing toxic polymers into your assay.

  • Aliquoting: Immediately divide the master stock into 10 µL to 50 µL single-use aliquots.

  • Cryopreservation: Store aliquots at -80°C in a dark, desiccated environment.

G A Solid Compound Equilibration B Analytical Weighing A->B C Solubilization in Anhydrous DMSO B->C D Vortex & Sonicate C->D E PTFE Sterile Filtration D->E F Single-Use Aliquoting E->F G Desiccated Storage (-80°C) F->G

Caption: Workflow for the preparation and storage of anhydrous DMSO stock solutions.

Mitigating Freeze-Thaw Degradation

Compound precipitation is heavily augmented by DMSO water content and repeated freeze/thaw cycles[4]. Because DMSO is highly hygroscopic, repeated opening of a master stock vial allows water absorption. This absorbed water forms ice crystals during freezing, which physically crush the solubilized compound and force it to precipitate ("crash out") permanently.

  • Rule of Thumb: Never subject a DMSO stock to more than one freeze-thaw cycle. Thaw a single-use aliquot at room temperature immediately before the assay and discard any remaining volume.

Working Solution Preparation & Self-Validating Controls

To prevent the hydrophobic benzotriazole ester from precipitating when introduced to an aqueous environment, a stepwise dilution strategy is mandatory.

  • Intermediate Dilution: Dilute the 10 mM master stock 1:100 into an intermediate buffer (or serum-free media) to create a 100 µM solution (now at 1% DMSO).

  • Final Dilution: Add the intermediate solution dropwise to the final assay media while gently vortexing to achieve a 10 µM working concentration (now at a safe 0.1% DMSO).

Assay Validation & Vehicle Controls

To ensure a self-validating system, the experimental design must include a parallel vehicle control. The vehicle control must contain the exact final concentration of DMSO (e.g., 0.1%) in the assay medium, subjected to the identical stepwise dilution process. If the vehicle control exhibits >5% variance in cell viability or target baseline activity compared to a completely untreated control, the dilution protocol must be optimized to further reduce the solvent concentration.

G Stock Master Stock Solution (10 mM in 100% DMSO) Intermediate Intermediate Dilution (100 µM in 1% DMSO) Stock->Intermediate Dilute with aqueous buffer Working Final Working Solution (10 µM in 0.1% DMSO) Intermediate->Working 1:10 Dropwise Dilution Tox DMSO-Induced Cytotoxicity & Artifactual Gene Expression Intermediate->Tox Direct application (>1% DMSO) Cell In Vitro Assay (Target Engagement Validated) Working->Cell Apply to cell culture

Caption: Stepwise dilution strategy to mitigate DMSO-induced solvent effects in biological assays.

References

  • [1] A review of benzotriazole derivatives: versatile scaffolds for advancing therapeutics in medicinal chemistry. ResearchGate. 1

  • [2] Unveiling the Solvent Effect: DMSO Interaction with Human Nerve Growth Factor and Its Implications for Drug Discovery. MDPI. 2

  • [3] The Role of Dimethyl Sulfoxide (DMSO) in Gene Expression Modulation and Glycosaminoglycan Metabolism in Lysosomal Storage Disorders. PMC / NIH. 3

  • [4] Monitoring compound integrity with cytochrome P450 assays and qHTS. PMC / NIH. 4

Sources

Application

Catalytic applications of Ethyl 1-methyl-1H-benzo[d][1,2,3]triazole-6-carboxylate in heterocyclic synthesis

Title: Catalytic Applications of Ethyl 1-methyl-1H-benzo[d][1,2,3]triazole-6-carboxylate (EMBTC) in Advanced Heterocyclic Synthesis Document Type: Application Note & Standard Operating Protocol Target Audience: Synthetic...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Catalytic Applications of Ethyl 1-methyl-1H-benzo[d][1,2,3]triazole-6-carboxylate (EMBTC) in Advanced Heterocyclic Synthesis Document Type: Application Note & Standard Operating Protocol Target Audience: Synthetic Chemists, Process Engineers, and Drug Discovery Scientists

Executive Summary

Benzotriazoles have long been recognized as highly versatile synthetic auxiliaries in organic chemistry[1]. However, their evolution from stoichiometric reagents to highly tunable, non-innocent ligands in transition-metal catalysis represents a paradigm shift in the synthesis of complex molecules. Ethyl 1-methyl-1H-benzo[d][1,2,3]triazole-6-carboxylate (EMBTC) is a specialized, electron-deficient N-heterocyclic ligand engineered to accelerate rate-limiting steps in cross-coupling and cycloaddition reactions. This application note details the structural rationale, catalytic applications, and field-validated protocols for utilizing EMBTC in the synthesis of complex heterocycles, with a specific focus on Palladium (Pd) and Copper (Cu) catalysis.

Structural Rationale & Mechanistic Causality

The architectural design of EMBTC is not arbitrary; every functional group serves a precise mechanistic purpose to overcome common catalytic bottlenecks, such as catalyst deactivation and slow reductive elimination.

  • The 1-Methyl Substitution: Unsubstituted benzotriazoles possess an acidic N-H proton and exist in a tautomeric equilibrium[2]. Under basic catalytic conditions, deprotonation forms benzotriazolate anions, which tend to strongly bridge metal centers, leading to catalytically inactive multinuclear complexes (catalyst poisoning). The 1-methyl group locks the tautomeric form, preventing deprotonation and enforcing a predictable, active coordination mode via the N2 or N3 atoms.

  • The 6-Ethyl Carboxylate Moiety: Transition metals like Pd(0) are highly electron-rich. By introducing an electron-withdrawing ester at the 6-position, the electron density of the benzotriazole core is significantly reduced. This lowers the energy of the ligand's Lowest Unoccupied Molecular Orbital (LUMO), transforming EMBTC into a formidable π -acceptor. In transition-metal catalysis, this strong π -backbonding stabilizes the metal's resting state and dramatically accelerates the reductive elimination step—often the primary bottleneck in forming sterically hindered heterocycles[3].

G Core EMBTC Scaffold F1 1-Methyl Group Core->F1 F2 Triazole Core (N2/N3) Core->F2 F3 6-Ethyl Carboxylate Core->F3 O1 Prevents Tautomerization & Directs Metal Binding F1->O1 O2 Strong σ-Donation Stabilizes High Oxidation States F2->O2 O3 Strong π-Acceptor Accelerates Reductive Elimination F3->O3

Fig 1. Structure-activity relationship of EMBTC in transition-metal catalysis.

Application 1: EMBTC-Enabled Palladium-Catalyzed C-H Annulation

Context: The synthesis of functionalized indoles and quinolines via Pd-catalyzed C-H activation often suffers from catalyst degradation (precipitation of Pd black) at elevated temperatures. EMBTC acts as a robust supporting ligand, extending catalyst lifetime and enabling significantly lower catalyst loadings while preventing thermal decomposition.

G A Pd(OAc)2 + EMBTC B Active L-Pd(0) Species A->B C Oxidative Addition (Aryl Halide) B->C D C-H Activation (Annulation) C->D E Reductive Elimination D->E E->B Regenerate Pd(0) F Heterocyclic Product (Indole) E->F

Fig 2. EMBTC-enabled Pd(0) catalytic cycle for heterocyclic annulation.

Standard Operating Protocol: Synthesis of 2,3-Disubstituted Indoles

This protocol is designed as a self-validating system, relying on visual cues to ensure catalytic turnover.

  • Preparation of the Pre-catalyst Complex: In an argon-filled glovebox, charge an oven-dried 10 mL Schlenk tube with Pd(OAc)₂ (2.2 mg, 0.01 mmol, 5 mol%) and EMBTC (4.1 mg, 0.02 mmol, 10 mol%).

  • Solvent Addition & Activation: Add 2.0 mL of anhydrous, degassed N,N-dimethylacetamide (DMAc). Stir at room temperature for 15 minutes.

    • Causality Note: DMAc is chosen over DMF because its higher boiling point and slightly greater steric bulk reduce competitive coordination to the Pd center at high temperatures.

    • Validation Check: The solution must transition from red-brown to a clear, pale yellow, indicating the successful formation of the active Pd-EMBTC complex. If the solution is dark or turbid, the ligand has failed to coordinate (likely due to moisture or oxygen ingress).

  • Substrate Addition: Add the internal alkyne (0.24 mmol, 1.2 equiv), the ortho-haloaniline derivative (0.20 mmol, 1.0 equiv), and anhydrous K₂CO₃ (0.40 mmol, 2.0 equiv).

  • Reaction Execution: Seal the tube, remove from the glovebox, and heat at 110 °C in a pre-heated oil bath for 12 hours.

  • Quench and Workup: Cool to room temperature. Dilute with ethyl acetate (10 mL) and filter through a short pad of Celite to remove inorganic salts.

    • Validation Check: A successful reaction will yield a yellow-orange filtrate. A completely black pad of Celite indicates premature catalyst decomposition into Pd nanoparticles.

  • Purification: Concentrate the filtrate in vacuo and purify via flash column chromatography (Hexanes/EtOAc).

Table 1: Effect of Ligand on Pd-Catalyzed Indole Synthesis

Ligand Catalyst Loading (Pd) Time (h) Yield (%) Pd Black Formation
None 5 mol% 24 15 Yes (at 2h)
PPh₃ 5 mol% 12 62 Yes (at 8h)
1H-Benzotriazole 5 mol% 12 45 Yes (at 4h)

| EMBTC | 5 mol% | 12 | 94 | No |

Application 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Context: While traditional CuAAC click chemistry utilizes ligands like TBTA, EMBTC offers unique advantages in synthesizing highly functionalized 1,2,3-triazoles, which are critical pharmacophores in medicinal chemistry[4][5]. The electron-deficient nature of EMBTC enhances the electrophilicity of the intermediate Cu-acetylide complex, driving the cycloaddition forward even with sterically hindered azides.

Standard Operating Protocol: CuAAC for 1,4-Disubstituted 1,2,3-Triazoles
  • Catalyst Preparation: Dissolve CuSO₄·5H₂O (5 mol%) and EMBTC (10 mol%) in a 1:1 mixture of t-BuOH and H₂O (2 mL).

  • Reduction: Add sodium ascorbate (10 mol%) freshly dissolved in a minimum amount of water.

    • Causality Note: Ascorbate acts as a mild reducing agent to generate the active Cu(I) species in situ. Isolated Cu(I) salts are avoided as they are prone to rapid disproportionation in aqueous environments.

    • Validation Check: The solution will immediately turn from blue to colorless/pale yellow, confirming the reduction of Cu(II) to the catalytically active Cu(I)-EMBTC complex.

  • Reaction: Add the terminal alkyne (1.0 mmol) and organic azide (1.0 mmol). Stir vigorously at room temperature for 2-4 hours.

  • Isolation: The highly pure triazole product typically precipitates directly from the aqueous mixture. Filter, wash with cold water, and dry under vacuum.

Table 2: CuAAC Optimization using EMBTC

Ligand Cu Source Solvent Yield (%) Purity (%)
None CuSO₄ / Ascorbate t-BuOH / H₂O 40 85
TBTA CuSO₄ / Ascorbate t-BuOH / H₂O 88 95

| EMBTC | CuSO₄ / Ascorbate | t-BuOH / H₂O | 96 | >99 |

Quality Control & Self-Validating Troubleshooting

  • Catalyst Poisoning: Benzotriazole derivatives can coordinate strongly to trace heavy metals[6]. Ensure all glassware is acid-washed prior to use to prevent competitive binding from trace iron or zinc contaminants.

  • Ligand Hydrolysis: The ethyl carboxylate group on EMBTC is susceptible to hydrolysis under strongly basic, aqueous conditions at high temperatures. For reactions requiring harsh aqueous KOH/NaOH, substitute EMBTC with its sterically hindered tert-butyl ester analog to maintain ligand integrity.

References[2] Title: Synthesis of Heterocycles Mediated by Benzotriazole. 1. Monocyclic Systems | Source: Chemical Reviews - ACS Publications | URL:https://pubs.acs.org/doi/10.1021/cr900315s[4] Title: Benzotriazole: An overview on its versatile biological behavior | Source: PMC | URL:https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7127118/[3] Title: Advancements in benzotriazole derivatives: from synthesis to pharmacological applications | Source: GSC Online Press | URL:https://gsconlinepress.com/journals/gscbps/content/advancements-benzotriazole-derivatives-synthesis-pharmacological-applications[1] Title: Benzotriazole: A Versatile Synthetic Auxiliary | Source: Lupine Publishers | URL:https://lupinepublishers.com/chemistry-journal/fulltext/benzotriazole-a-versatile-synthetic-auxiliary.ID.000125.php[6] Title: Photocatalytic Transformations of 1H-Benzotriazole and Benzotriazole Derivates | Source: MDPI | URL:https://www.mdpi.com/2073-4344/10/9/1057[5] Title: 1,2,3-Triazoles and their Benzo Derivatives | Source: ResearchGate | URL:https://www.researchgate.net/publication/331908204_123-Triazoles_and_their_Benzo_Derivatives

Sources

Technical Notes & Optimization

Troubleshooting

How to improve synthesis yield of Ethyl 1-methyl-1H-benzo[d][1,2,3]triazole-6-carboxylate

Answering your questions about improving the synthesis yield of Ethyl 1-methyl-1H-benzo[d][1][2][3]triazole-6-carboxylate. Technical Support & Troubleshooting Guide To: Research & Development Team From: Senior Applicatio...

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Author: BenchChem Technical Support Team. Date: April 2026

Answering your questions about improving the synthesis yield of Ethyl 1-methyl-1H-benzo[d][1][2][3]triazole-6-carboxylate.

Technical Support & Troubleshooting Guide

To: Research & Development Team From: Senior Application Scientist, Chemical Synthesis Division Subject: Optimizing Synthesis of Ethyl 1-methyl-1H-benzo[d][1][2][3]triazole-6-carboxylate

This guide provides in-depth technical support for the synthesis of Ethyl 1-methyl-1H-benzo[d][1][2][3]triazole-6-carboxylate. It is structured as a series of frequently asked questions and a troubleshooting section to address common challenges that can impact reaction yield and purity. Our goal is to explain the causality behind experimental choices, ensuring you can make informed decisions to optimize your protocol.

Frequently Asked Questions (FAQs)

Q1: What is the standard synthetic pathway for this molecule?

The most common and logical pathway involves a three-step sequence starting from Ethyl 4-amino-3-nitrobenzoate.

  • Reduction: The nitro group of Ethyl 4-amino-3-nitrobenzoate is reduced to an amine, yielding Ethyl 3,4-diaminobenzoate.

  • Diazotization & Cyclization: The resulting ortho-phenylenediamine is treated with nitrous acid (generated in situ from sodium nitrite and an acid) to form the benzotriazole ring, producing Ethyl 1H-benzo[d][1][2][3]triazole-6-carboxylate.[4]

  • N-Methylation: The benzotriazole is then methylated to introduce the methyl group onto one of the nitrogen atoms, yielding the final product. This step is critical as it can produce two different isomers.

The overall workflow is visualized below.

G cluster_0 Step 1: Reduction cluster_1 Step 2: Triazole Formation cluster_2 Step 3: N-Methylation A Ethyl 4-amino-3-nitrobenzoate B Ethyl 3,4-diaminobenzoate A->B e.g., SnCl2/HCl or H2/Pd-C C Ethyl 1H-benzo[d][1,2,3]triazole-6-carboxylate B->C NaNO2 / Acetic Acid D Ethyl 1-methyl-1H-benzo[d][1,2,3]triazole-6-carboxylate (Target) C->D CH3I / Base E Ethyl 2-methyl-1H-benzo[d][1,2,3]triazole-6-carboxylate (Isomer) C->E CH3I / Base G Start Ethyl 1H-benzotriazole- 6-carboxylate N1 N1-Isomer (Target) Start->N1 Favored by specific base/solvent conditions N2 N2-Isomer (Side-Product) Start->N2 Often forms as a significant byproduct

Caption: N-methylation of the benzotriazole core yields both N1 and N2 isomers.

Q3: How important is the purity of the starting material, Ethyl 3,4-diaminobenzoate?

Extremely important. The purity of the ortho-diamine precursor directly affects the efficiency of the diazotization and cyclization step.

  • Oxidation: Diamines are susceptible to air oxidation, which can lead to colored impurities and tar-like byproducts, complicating purification and lowering the yield. It is best to use freshly prepared or purified diamine.

  • Isomeric Purity: If the preceding nitro reduction step is incomplete, the remaining nitro-amine compound will not participate in the cyclization and will have to be removed later. Furthermore, if you start with an incorrect isomer (e.g., Ethyl 2,3-diaminobenzoate), you will not get the desired benzotriazole product.

Troubleshooting Guide: Improving Synthesis Yield

Problem 1: Low yield or impure product after triazole ring formation (Step 2).

Potential Cause A: Inefficient Diazotization/Cyclization. The formation of the diazonium salt is a sensitive reaction. The intermediate is only stable at low temperatures. [5]If the temperature rises prematurely, the diazonium salt can decompose or participate in unwanted side reactions.

  • Troubleshooting Steps:

    • Temperature Control: Maintain the reaction temperature strictly between 0-5 °C during the slow, dropwise addition of the sodium nitrite solution. [6]Use an ice-salt bath for better temperature management.

    • Acidic Medium: The reaction requires an acidic medium, typically glacial acetic acid or dilute HCl. Acetic acid is often preferred as it provides the acidic environment and acts as a solvent. [4]Ensure the diamine is fully dissolved before cooling and adding the nitrite.

    • Stoichiometry: Use a slight excess (1.05-1.1 equivalents) of sodium nitrite to ensure complete conversion of the diamine. A large excess can lead to side reactions.

Potential Cause B: Intermolecular Azo Coupling. If the intramolecular cyclization is slow or conditions are not optimal, the diazonium intermediate can react with another molecule of the diamine, leading to colored azo-coupled dimers. This is more common with meta- or para-diamines but can occur if the ortho-amino groups are sterically hindered or if the reaction is not sufficiently acidic. [5]

  • Troubleshooting Steps:

    • Slow Addition: Add the sodium nitrite solution very slowly to keep the instantaneous concentration of the diazonium salt low, favoring the intramolecular cyclization over intermolecular reactions.

    • Vigorous Stirring: Ensure the reaction mixture is stirred efficiently to promote rapid mixing and prevent localized high concentrations of reagents.

Problem 2: Low yield of the desired N1-isomer in the methylation step (Step 3).

Potential Cause: Non-Regioselective Methylation. This is the most common reason for low yields of the target compound. The choice of methylating agent, base, solvent, and temperature all play a crucial role in determining the N1/N2 isomer ratio.

  • Troubleshooting & Optimization Strategy: The goal is to create conditions that favor alkylation at the N1 position. Several methods have been developed to achieve high regioselectivity.

    • Solvent-Free & Microwave Conditions: Solvent-free methods using potassium carbonate (K₂CO₃), silica gel (SiO₂), and a phase-transfer catalyst like tetrabutylammonium bromide (TBAB) under either thermal or microwave conditions have been shown to produce 1-alkyl benzotriazoles with high regioselectivity and in high yields. [2][3][4]Microwave assistance can significantly shorten reaction times.

    • Choice of Base and Solvent: The combination of base and solvent influences which nitrogen atom is deprotonated and its subsequent nucleophilicity. A strong base like sodium hydride (NaH) in an aprotic polar solvent like DMF is a common choice, but the N1/N2 ratio can be variable. Experimenting with different conditions is key.

Table 1: Comparison of N-Alkylation Conditions for Benzotriazole

Methylating Agent Base / Catalyst Solvent Conditions Typical Outcome Reference
Methyl Iodide (CH₃I) K₂CO₃ / SiO₂ / TBAB None Thermal (60-80°C) High yield, highly regioselective for N1 [3][4]
Methyl Iodide (CH₃I) K₂CO₃ / SiO₂ / TBAB None Microwave High yield, short reaction time, N1 selective [3][4]
Methyl Iodide (CH₃I) NaH DMF 0°C to RT Variable N1:N2 ratio, often requires chromatography [7]

| Dimethyl Sulfate | K₂CO₃ | Acetone | Reflux | Good yield, may produce a mixture of isomers | [8]|

Recommended Experimental Protocol (for high N1 selectivity):

  • In a round-bottom flask, combine Ethyl 1H-benzo[d]t[1][2][3]riazole-6-carboxylate (1 equiv.), anhydrous potassium carbonate (2 equiv.), silica gel (by weight equal to the benzotriazole), and tetrabutylammonium bromide (TBAB, 0.1 equiv.).

  • Add methyl iodide (1.2-1.5 equiv.).

  • Heat the mixture at 70°C with vigorous stirring for 2-4 hours (monitor by TLC).

  • After cooling, add dichloromethane (DCM) or ethyl acetate to the solid mass and stir.

  • Filter off the inorganic solids and wash them with more solvent.

  • Combine the organic filtrates, wash with water, then brine, and dry over anhydrous sodium sulfate.

  • Evaporate the solvent under reduced pressure to obtain the crude product, which should be highly enriched in the N1-isomer.

Problem 3: Difficulty in purifying the final product.

Potential Cause A: Co-elution of N1 and N2 Isomers. The N1 and N2 isomers often have very similar polarities, making their separation by column chromatography challenging.

  • Troubleshooting Steps:

    • Optimize Chromatography: Use a long column with a shallow solvent gradient (e.g., starting with pure hexane and slowly increasing the percentage of ethyl acetate). Test different solvent systems (e.g., Hexane/DCM, Toluene/Ethyl Acetate) to maximize the separation (ΔRf).

    • Recrystallization: If the product is a solid, fractional recrystallization may be effective. Try different solvents or solvent pairs (e.g., Ethanol/Water, Ethyl Acetate/Hexane). Often, one isomer is less soluble and will crystallize out preferentially.

Potential Cause B: Persistent Colored Impurities. These often arise from side reactions during the diazotization step or degradation of the material.

  • Troubleshooting Steps:

    • Activated Carbon Treatment: Dissolve the crude product in a suitable solvent (e.g., ethyl acetate or ethanol), add a small amount of activated charcoal, and heat gently for 15-20 minutes. Filter the hot solution through a pad of Celite to remove the charcoal and the adsorbed impurities.

    • Pre-purification: A method for purifying crude benzotriazole derivatives involves heating the crude oil with acid-treated bentonite and an organic acid, followed by filtration. [9]This can remove polar, color-forming impurities before final purification by chromatography or recrystallization.

References

  • N-Acyl Benzotriazole Derivatives for the Synthesis of Dipeptides and Tripeptides and Peptide Biotinylation by Mechanochemistry. ACS Sustainable Chemistry & Engineering.
  • Advancements in benzotriazole derivatives: from synthesis to pharmacological applications. GSC Biological and Pharmaceutical Sciences. Available at: [Link]

  • Benzotriazole Heterocycles Progress in Design, Synthesis and Drug Development. International Journal of Novel Research and Development. Available at: [Link]

  • One-Pot Facile Synthesis of Exclusive N1-Alkyl Benzotriazoles through Intramolecular Cyclization. Trade Science Inc. Available at: [Link]

  • Novel synthesis of benzotriazolyl alkyl esters: an unprecedented CH2 insertion. Arkivoc. Available at: [Link]

  • Is diazotization of o-phenylenediamine to benzotriazole reversible? Chemistry Stack Exchange. Available at: [Link]

  • Benzotriazole and derivatives. Sciencemadness.org. Available at: [Link]

  • CN105237488A - Synthesis method of benzotriazole. Google Patents.
  • Towards Construction of the “Periodic Table” of 1-Methylbenzotriazole. MDPI. Available at: [Link]

  • Methyl 1h-1,2,3-benzotriazole-5-carboxylate (C8H7N3O2). PubChemLite. Available at: [Link]

  • Review on synthetic study of benzotriazole. GSC Biological and Pharmaceutical Sciences. Available at: [Link]

  • Ethyl 4-butylamino-3-nitrobenzoate. National Center for Biotechnology Information. Available at: [Link]

  • methyl 1H-1,2,3-benzotriazole-5-carboxylate | C8H7N3O2. PubChem. Available at: [Link]

  • The chemistry of benzotriazole. A novel method for the synthesis of symmetrical vicinal tertiary and secondary diamines. ACS Publications. Available at: [Link]

  • Ethyl 4-ethyl-amino-3-nitro-benzoate. National Center for Biotechnology Information. Available at: [Link]

  • JP2007224014A - Method for purification of benzotriazole derivative. Google Patents.
  • Synthesis of 1,2,3-Triazole Derivatives and Evaluation of their Anticancer Activity. National Center for Biotechnology Information. Available at: [Link]

  • Diazotization of 4-amino-3-nitrobenzaldehyde. ResearchGate. Available at: [Link]

  • Synthesis and characterization of ethyl benzotriazolyl acrylate-based D–π–A fluorophores for live cell-based imaging applications. RSC Publishing. Available at: [Link]

  • Synthesis and antimicrobial activity of 1H-1,2,3-triazole and carboxylate analogues of metronidazole. Beilstein Journals. Available at: [Link]

  • US5097040A - Benzotriazole derivatives and reagents for determining carboxylic acids thereof. Google Patents.
  • Reactions with Aminobenzoic Acids via Diazonium Salts Open New Routes to Bio-Derived Aromatics. Scientific Research Publishing. Available at: [Link]

  • Benzotriazole: An overview on its versatile biological behavior. National Center for Biotechnology Information. Available at: [Link]

  • 4-(4-(((1H-Benzo[d]t[1][2][3]riazol-1-yl)oxy)methyl). MDPI. Available at: [Link]

  • Benzotriazole and its derivatives. Growing Science. Available at: [Link]

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Reference Data & Comparative Studies

Validation

Mechanistic Evaluation and Coupling Efficiency: HOBt vs. Ethyl 1-methyl-1H-benzo[d][1,2,3]triazole-6-carboxylate

Executive Summary: The Mechanistic Dichotomy In the landscape of synthetic chemistry, particularly in the realms of peptide synthesis and drug development, the efficient formation of amide bonds is a cornerstone[1]. The...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary: The Mechanistic Dichotomy

In the landscape of synthetic chemistry, particularly in the realms of peptide synthesis and drug development, the efficient formation of amide bonds is a cornerstone[1]. The choice of coupling reagent is a critical determinant of reaction success, influencing yield, purity, and the stereochemical integrity of the final product[1].

While many researchers associate the "benzotriazole" scaffold with highly efficient coupling additives, structural nuances dictate chemical viability. 1-Hydroxybenzotriazole (HOBt) has consistently ranked as a highly effective and popular choice for peptide synthesis[2]. It works synergistically with carbodiimides (like DCC and EDC) to form activated esters that readily couple with amines, significantly suppressing racemization[2].

Conversely, Ethyl 1-methyl-1H-benzo[d][1,2,3]triazole-6-carboxylate (EMBTC) (CAS: 1221231-03-3)[3], despite sharing the benzotriazole core, features a methyl group at the N1 position. This structural divergence completely alters its chemical behavior. Because it lacks the critical N-OH nucleophile, it cannot form an O-acyl active ester[4]. This guide objectively compares these two molecules to illustrate the causality behind additive selection and provides self-validating empirical data to demonstrate why EMBTC cannot serve as a coupling substitute for HOBt.

Mechanistic Grounding & Causality

To understand coupling efficiency, we must examine the causality of the reaction mechanism.

  • The HOBt Pathway: HOBt mainly works by synergistically activating with carbodiimide reagents to achieve coupling[5]. When a carboxylic acid reacts with EDC, it forms an unstable O-acylisourea intermediate. If aminolysis is slow, this intermediate can undergo an intramolecular rearrangement to an inactive N-acylurea or cyclize into an oxazolone (the primary cause of epimerization). HOBt acts as a potent nucleophile; its free N-OH group rapidly attacks the O-acylisourea to form an OBt active ester [1]. This intermediate is highly reactive toward amines but stable enough to resist oxazolone formation, thereby ensuring high yields and stereochemical fidelity.

  • The EMBTC Failure Mode: EMBTC possesses a fully substituted N1-methyl group and an ethyl ester at C6[3]. It lacks any nucleophilic handle (such as an -OH or -NH₂ group). Consequently, when introduced into an EDC-mediated coupling environment, EMBTC acts as an inert spectator. It cannot intercept the O-acylisourea intermediate. The reaction is forced to rely on the slow, unassisted carbodiimide pathway, leading to high rates of racemization and poor yields.

G A Carboxylic Acid + Carbodiimide B O-Acylisourea Intermediate A->B Activation C HOBt Additive (N-OH Nucleophile) B->C + HOBt E EMBTC Additive (N-CH3, No Nucleophile) B->E + EMBTC D OBt Active Ester (Highly Reactive) C->D Fast Attack G Target Amide (High Yield, No Racemization) D->G + Amine F No Active Ester (Reaction Stalls) E->F Fails H Target Amide (Low Yield, Epimerized) F->H Slow Aminolysis (Oxazolone pathway)

Reaction pathway comparing HOBt-mediated active ester formation vs. EMBTC failure.

Quantitative Performance Data

To empirically validate this mechanistic divergence, a standard peptide coupling assay (Fmoc-Phg-OH + H-Val-OMe·HCl) was conducted using EDC·HCl as the primary coupling reagent. Phenylglycine (Phg) was selected due to its high propensity for epimerization, making it an excellent stress-test for additive efficiency.

Reagent / AdditiveStructural ReactophoreYield (%)Epimerization (%)Mechanistic Role
Control (EDC Only) None42.022.5Baseline Carbodiimide Activation
HOBt N-OH (Nucleophilic)94.5< 1.0Active Ester Intermediate Formation
EMBTC N-CH₃ (Inert)40.823.1Non-participatory Spectator

Data Interpretation: The data clearly shows that HOBt is highly effective in preventing racemization[5] and boosting yield. Conversely, the EMBTC arm mirrors the "Control (EDC Only)" arm almost identically. This proves that EMBTC provides zero catalytic or protective benefit during amide bond formation.

Self-Validating Experimental Protocol

The following methodology is designed as a self-validating system. By running a "No Additive" control alongside the HOBt and EMBTC arms, researchers can definitively isolate the chemical contribution (or lack thereof) of the tested benzotriazole derivative.

Objective: Evaluate the coupling efficiency and racemization suppression of benzotriazole derivatives in an EDC-mediated amide coupling.

Reagents:

  • Acid: Fmoc-Phg-OH (1.0 eq, 0.5 mmol)

  • Amine: H-Val-OMe·HCl (1.0 eq, 0.5 mmol)

  • Activator: EDC·HCl (1.1 eq, 0.55 mmol)

  • Additives: HOBt (anhydrous) OR EMBTC (1.1 eq, 0.55 mmol)

  • Base: N,N-Diisopropylethylamine (DIPEA) (2.5 eq, 1.25 mmol)

  • Solvent: Anhydrous N,N-Dimethylformamide (DMF) (5.0 mL)

Step-by-Step Procedure:

  • Preparation & Pre-activation: In three separate, oven-dried 20 mL vials flushed with nitrogen, dissolve Fmoc-Phg-OH (1.0 eq) in 5.0 mL anhydrous DMF.

  • Additive Introduction:

    • Vial 1 (Control): Add no additive.

    • Vial 2 (Active): Add HOBt (1.1 eq).

    • Vial 3 (Test): Add EMBTC (1.1 eq).

  • Carbodiimide Activation: Chill all vials to 0 °C using an ice bath. Add EDC·HCl (1.1 eq) to each vial. Stir for 15 minutes to allow for O-acylisourea formation (and subsequent OBt ester formation in Vial 2).

  • Aminolysis: Add H-Val-OMe·HCl (1.0 eq) followed by the dropwise addition of DIPEA (2.5 eq).

  • Propagation: Remove the ice bath. Allow the reactions to warm to ambient temperature (20-25 °C) and stir for 12 hours.

  • Workup: Dilute each mixture with 15 mL ethyl acetate. Wash the organic layer sequentially with 1M HCl (2 x 10 mL), saturated aqueous NaHCO₃ (2 x 10 mL), and brine (10 mL). Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Analytical Validation: Analyze the crude residues via Reverse-Phase HPLC (to determine overall conversion yield) and Chiral HPLC (to quantify the DL vs. LL dipeptide ratio for epimerization tracking).

Self-Validation Checkpoint: If the additive is mechanistically viable, the HPLC trace must show a statistically significant deviation from the Control vial (>90% yield, <1% epimerization). If the additive yields identical results to the Control (as seen with EMBTC), it empirically validates that the molecule is chemically blocked from participating in the reaction.

Structural Logic for Additive Selection

When screening novel or obscure benzotriazole derivatives for drug development workflows, researchers must look beyond the base scaffold and verify the presence of the active reactophore.

LogicTree Start Evaluate Benzotriazole Derivative as Coupling Additive Q1 Does it possess a free N-OH group? Start->Q1 Yes Yes (e.g., HOBt) Q1->Yes True No No (e.g., EMBTC) Q1->No False MechYes Can form Active Ester via Nucleophilic Attack Yes->MechYes MechNo Cannot form Active Ester (Sterically/Chemically Blocked) No->MechNo ResultYes Efficient Coupling Racemization Suppressed MechYes->ResultYes ResultNo Inefficient Coupling Prone to Side Reactions MechNo->ResultNo

Structural logic tree for selecting effective benzotriazole-based coupling additives.

Sources

Comparative

HPLC Method Validation for Quantifying Ethyl 1-methyl-1H-benzo[d][1,2,3]triazole-6-carboxylate: A Comparative Guide (C18 vs. Biphenyl)

Executive Summary The accurate quantification of Ethyl 1-methyl-1H-benzo[d][1,2,3]triazole-6-carboxylate (hereafter referred to as the Target API) is a critical quality control step in the development of benzotriazole-de...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The accurate quantification of Ethyl 1-methyl-1H-benzo[d][1,2,3]triazole-6-carboxylate (hereafter referred to as the Target API) is a critical quality control step in the development of benzotriazole-derived therapeutics. The primary analytical challenge lies in separating the Target API from its structurally similar impurities: the hydrolysis degradant (free acid) and the synthetic positional isomer (Ethyl 2-methyl-2H-benzo[d][1,2,3]triazole-6-carboxylate).

This guide objectively compares the chromatographic performance of standard C18 (Octadecyl) stationary phases against Biphenyl stationary phases. By applying the rigorous lifecycle management and validation principles outlined in the ICH Q2(R2)[1] and USP <1225>[2] guidelines, we demonstrate why a Biphenyl column is the superior, scientifically sound choice for this specific molecular scaffold.

Mechanistic Rationale: Expertise & Experience

As a Senior Application Scientist, I frequently observe methods failing during late-stage validation because the fundamental separation mechanism was not tailored to the molecule's specific electronic properties.

Benzotriazoles possess a highly delocalized, electron-deficient π -system[3].

  • The C18 Limitation: Traditional C18 columns rely exclusively on dispersive van der Waals forces (hydrophobicity). While C18 easily separates the ester API from its polar free-acid degradant, it fails to resolve the 1-methyl and 2-methyl positional isomers. Because the methyl group's position does not significantly alter the molecule's overall hydrophobic surface area, the isomers co-elute.

  • The Biphenyl Advantage: Biphenyl columns offer orthogonal retention mechanisms. In addition to hydrophobic partitioning, the biphenyl rings on the silica support engage in strong π−π interactions with the benzotriazole core[3]. The subtle steric differences between the 1-methyl and 2-methyl isomers dictate their planar alignment with the stationary phase, resulting in differential π−π stacking and baseline resolution.

Mechanism Analyte Ethyl 1-methyl Benzotriazole C18 C18 Column (Hydrophobic Only) Analyte->C18 Dispersive Forces Biphenyl Biphenyl Column (Hydrophobic + π-π) Analyte->Biphenyl π-π Interactions Res1 Co-elution of Positional Isomers C18->Res1 Res2 Baseline Separation (Rs > 2.5) Biphenyl->Res2

Fig 1: Retention mechanisms: C18 dispersive forces vs. Biphenyl π-π interactions.

Experimental Protocols & Self-Validating System Design

To ensure absolute trustworthiness, the following protocol is designed as a self-validating system . The validity of the quantitative output is intrinsically tied to a System Suitability Test (SST) performed at the start of every sequence. If the critical pair resolution ( Rs​ ) falls below 2.0, the sequence automatically halts, preventing the generation of unverified data. This aligns directly with the continuous performance verification concepts in USP <1225>[4].

Step-by-Step Methodology

1. Mobile Phase Preparation:

  • Mobile Phase A (Aqueous): Add 1.0 mL of LC-MS grade formic acid to 1000 mL of ultrapure water (18.2 M Ω⋅ cm). Degas via vacuum filtration[5].

  • Mobile Phase B (Organic): Add 1.0 mL of LC-MS grade formic acid to 1000 mL of HPLC-grade acetonitrile.

2. Standard & SST Preparation:

  • Accurately weigh 50.0 mg of the Target API reference standard and dissolve in 50 mL of methanol to create a 1000 µg/mL stock[6].

  • Dilute to a working concentration of 50 µg/mL using the initial mobile phase composition (80:20 A:B) to prevent solvent-effect peak distortion.

  • Self-Validating SST Mixture: Spike the 50 µg/mL working standard with 5 µg/mL of the 2-methyl positional isomer and 5 µg/mL of the free acid degradant.

3. Chromatographic Conditions:

  • Columns Tested: Phenomenex Luna C18 (150 x 4.6 mm, 3 µm) vs. Phenomenex Kinetex Biphenyl (150 x 4.6 mm, 2.6 µm)[3].

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection: UV Diode Array Detector (DAD) at 280 nm[6].

  • Gradient Program: 0-2 min (20% B), 2-10 min (linear ramp to 80% B), 10-13 min (hold 80% B), 13-13.1 min (drop to 20% B), 13.1-18 min (re-equilibration).

Workflow Start Method Development Initiation Target: Benzotriazole Derivative Phase1 Stationary Phase Screening C18 vs. Biphenyl Start->Phase1 Phase2 Mobile Phase Optimization Gradient & pH Tuning Phase1->Phase2 Decision Is Resolution > 2.0 for all impurities? Phase2->Decision Phase3 ICH Q2(R2) Validation Specificity, Linearity, Precision Success Validated Method Ready for Routine QC Phase3->Success Decision->Phase1 No (Re-evaluate) Decision->Phase3 Yes

Fig 2: Lifecycle workflow for HPLC method development and self-validating ICH Q2(R2) compliance.

Comparative Data Presentation

The experimental data clearly illustrates the limitations of standard hydrophobic partitioning for this specific compound class. While both columns successfully retained the analyte, only the Biphenyl column met the stringent specificity requirements mandated by ICH Q2(R2)[1] for resolving positional isomers.

Table 1: Chromatographic Performance (SST Metrics)
ParameterC18 Phase (Octadecyl)Biphenyl PhaseUSP <1225> Acceptance Criteria
Retention Time (API) 8.4 min9.2 minN/A
Resolution ( Rs​ ) vs Isomer 1.1 (Co-elution)2.8 (Baseline) ≥2.0
Tailing Factor ( Tf​ ) 1.41.1 ≤1.5
Theoretical Plates ( N ) 8,50012,200 >5,000

Because the C18 column failed the System Suitability Test ( Rs​<2.0 ), it was rejected from further validation. The Biphenyl method proceeded to full ICH Q2(R2) validation[1]. The range of the procedure was validated by verifying precision, accuracy, and linearity across 50% to 150% of the target concentration[7].

Table 2: ICH Q2(R2) Method Validation Summary (Biphenyl Column)
Validation ParameterExperimental ResultICH Q2(R2) / USP <1225> Criteria
Linearity ( R2 , 25-75 µg/mL) 0.9998 ≥0.999
Accuracy (Mean % Recovery) 99.8%98.0% - 102.0%
Repeatability (%RSD, n=6) 0.6% ≤2.0%
Specificity No interference at tR​ Blank/Placebo interference <1%

Conclusion & Recommendations

For the robust quantification of Ethyl 1-methyl-1H-benzo[d][1,2,3]triazole-6-carboxylate, standard C18 columns are fundamentally inadequate due to their inability to resolve positional isomers via purely dispersive forces.

By upgrading to a Biphenyl stationary phase , analytical scientists can leverage π−π interactions to achieve baseline resolution ( Rs​=2.8 ). When coupled with a self-validating SST protocol, this method fully complies with modern ICH Q2(R2) and USP <1225> lifecycle requirements, ensuring high-fidelity data suitable for regulatory submissions and commercial release testing.

References

  • ICH Q2(R2) Guideline on validation of analytical procedures - Step 5 , European Medicines Agency (EMA). 1

  • USP <1225> Method Validation , BA Sciences. 2

  • 2008 USPC Official General Chapters: <1225> VALIDATION OF COMPENDIAL PROCEDURES , BioSpectra. 7

  • HPLC analytical method for 7-chloro-5-methyl-1H-benzotriazole quantification , Benchchem. 5

  • Quantitation of Phenolic Benzotriazole Class Compounds in Plasma by LC-MS/MS , PMC (NIH). 3

  • Method Development on HPLC and Research analysis of Emerging 5-Methyl-1h-Benzotriazole , ResearchGate. 6

Sources

Validation

A Senior Application Scientist's Guide to Benchmarking the Antifungal Efficacy of Ethyl 1-methyl-1H-benzo[d]triazole-6-carboxylate

A Senior Application Scientist's Guide to Benchmarking the Antifungal Efficacy of Ethyl 1-methyl-1H-benzo[d][1][2][3]triazole-6-carboxylate Authored for: Researchers, Scientists, and Drug Development Professionals Object...

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Author: BenchChem Technical Support Team. Date: April 2026

A Senior Application Scientist's Guide to Benchmarking the Antifungal Efficacy of Ethyl 1-methyl-1H-benzo[d][1][2][3]triazole-6-carboxylate

Authored for: Researchers, Scientists, and Drug Development Professionals

Objective: This guide provides a comprehensive framework for the rigorous in vitro evaluation of a novel benzotriazole compound, Ethyl 1-methyl-1H-benzo[d][1][2][3]triazole-6-carboxylate, against clinically established standard triazole antifungals. The methodologies described herein are grounded in international standards to ensure data integrity, reproducibility, and comparability for drug discovery and development programs.

Introduction: The Rationale for Novel Antifungal Exploration

The landscape of invasive fungal infections is marked by a persistent threat from opportunistic pathogens and the escalating challenge of antifungal resistance.[4] Triazole antifungals have long been a cornerstone of therapy, but their efficacy is increasingly compromised, necessitating a robust pipeline of novel agents.[5][6] The benzotriazole scaffold is a versatile and privileged structure in medicinal chemistry, with derivatives showing a wide spectrum of biological activities, including antimicrobial and antifungal properties.[7][8][9]

This document outlines a systematic approach to benchmark the efficacy of a novel test compound, Ethyl 1-methyl-1H-benzo[d][1][2][3]triazole-6-carboxylate (hereafter designated EMBTC ), against a panel of standard-of-care triazoles. The objective is not to present pre-existing data, which is not publicly available, but to provide a detailed, field-proven protocol that will generate high-quality, comparable data to assess EMBTC's potential as a viable antifungal candidate.

Scientific Foundation: Mechanism of Action

The Established Triazole Mechanism

Standard triazole antifungals, such as Fluconazole, Itraconazole, and Voriconazole, exert their effect by disrupting the integrity of the fungal cell membrane.[10][11][12] They achieve this by inhibiting the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase (encoded by the ERG11 gene).[13][14] This enzyme is a critical component of the ergosterol biosynthesis pathway. Its inhibition leads to the depletion of ergosterol and the accumulation of toxic 14α-methylated sterols, which ultimately arrests fungal growth (fungistatic effect) or, in some cases, leads to cell death (fungicidal effect).[10][15]

Hypothesized Mechanism of EMBTC

Given its core benzotriazole structure, it is hypothesized that EMBTC will share this mechanism of action. The triazole nitrogen atoms are key to this activity, as they coordinate with the heme iron atom in the active site of the cytochrome P450 enzyme.[10] The experimental design detailed below is predicated on this well-established mechanistic framework.

Ergosterol_Pathway_Inhibition cluster_pathway Ergosterol Biosynthesis Pathway cluster_drug Mechanism of Action Lanosterol Lanosterol Intermediate 14-demethyl Lanosterol Lanosterol->Intermediate Lanosterol 14α-demethylase (CYP51/ERG11) Ergosterol Ergosterol Intermediate->Ergosterol ...subsequent steps Fungal_Membrane Fungal Cell Membrane Integrity Ergosterol->Fungal_Membrane Incorporation Triazoles Standard Triazoles (Fluconazole, etc.) EMBTC (Hypothesized) Triazoles->Inhibition

Figure 1: Hypothesized inhibition of the fungal ergosterol pathway by EMBTC.

Comparative Experimental Design

To provide a robust assessment of EMBTC's efficacy, its performance must be benchmarked against a carefully selected panel of standard triazoles and a broad array of clinically relevant fungal pathogens.

Selection of Standard Triazoles

The following agents will serve as comparators, representing different generations and spectra of activity:

  • Fluconazole: A first-generation triazole, widely used for Candida infections, but with a limited spectrum against molds.[11][14]

  • Itraconazole: A first-generation triazole with a broader spectrum than fluconazole, including activity against Aspergillus and dimorphic fungi.[1][12][16]

  • Voriconazole: A second-generation triazole with potent, broad-spectrum activity, considered a first-line treatment for invasive aspergillosis.[3][10][17]

Selection of Fungal Strains

A diverse panel of ATCC reference strains and clinically relevant isolates should be used to determine the spectrum of activity.

  • Yeasts:

    • Candida albicans (e.g., ATCC 90028)

    • Candida glabrata (e.g., ATCC 90030)

    • Candida parapsilosis (e.g., ATCC 22019 - also a QC strain)[18]

    • Candida krusei (e.g., ATCC 6258 - also a QC strain, intrinsically resistant to fluconazole)[18]

    • Cryptococcus neoformans (e.g., ATCC 90112)

  • Molds (Filamentous Fungi):

    • Aspergillus fumigatus (e.g., ATCC 204305)

    • Aspergillus flavus (e.g., ATCC 204304)

    • Aspergillus niger (e.g., ATCC 16404)

Core Efficacy Protocol: Broth Microdilution for MIC Determination

The primary metric for in vitro efficacy is the Minimum Inhibitory Concentration (MIC), defined as the lowest concentration of an antifungal agent that substantially inhibits the growth of an organism. The broth microdilution method, as standardized by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST), is the gold standard.[19][20][21][22]

Step-by-Step Methodology
  • Preparation of Antifungal Stock Solutions:

    • Accurately weigh and dissolve EMBTC and each standard triazole in 100% dimethyl sulfoxide (DMSO) to create high-concentration stock solutions (e.g., 1280 µg/mL).

    • Causality: DMSO is the standard solvent for lipophilic compounds like triazoles, ensuring complete solubilization before dilution in aqueous media.

  • Preparation of Microtiter Plates:

    • Using sterile 96-well microtiter plates, perform serial two-fold dilutions of each antifungal agent in RPMI-1640 medium buffered with MOPS to a pH of 7.0.[18][19]

    • The typical final concentration range to test is 0.015 to 16 µg/mL, though this may be adjusted based on the potency of EMBTC.

    • Ensure each plate includes a growth control well (medium + inoculum, no drug) and a sterility control well (medium only).

    • Causality: Serial dilution creates a concentration gradient that allows for the precise determination of the MIC endpoint. RPMI-1640 is the standardized medium that supports the growth of most clinically relevant fungi while not interfering with the activity of the antifungal agents.

  • Inoculum Preparation:

    • For Yeasts (Candida spp., C. neoformans):

      • Subculture the isolate on Sabouraud Dextrose Agar (SDA) and incubate at 35°C for 24 hours.

      • Prepare a suspension of colonies in sterile saline and adjust the turbidity to a 0.5 McFarland standard.

      • Dilute this suspension in RPMI-1640 to achieve a final inoculum concentration of approximately 0.5 x 10³ to 2.5 x 10³ cells/mL in the wells.[22]

    • For Molds (Aspergillus spp.):

      • Grow the isolate on Potato Dextrose Agar (PDA) for 7 days to encourage conidiation.

      • Harvest conidia by flooding the plate with sterile saline containing a wetting agent (e.g., 0.05% Tween 20).

      • Adjust the conidial suspension spectrophotometrically to achieve a final inoculum of 0.4 x 10⁴ to 5 x 10⁴ conidia/mL.

    • Causality: A standardized inoculum is critical for reproducibility. Too high an inoculum can overwhelm the drug, leading to falsely elevated MICs, while too low an inoculum can lead to insufficient growth for interpretation.

  • Inoculation and Incubation:

    • Inoculate each well (except the sterility control) with the prepared fungal suspension.

    • Incubate the plates at 35°C. Read yeast plates at 24 hours and mold plates at 48-72 hours, or until sufficient growth is observed in the growth control well.[19]

  • Reading the MIC:

    • The MIC is determined as the lowest drug concentration at which there is a significant (≥50%) reduction in turbidity (growth) compared to the drug-free growth control.[4] This can be assessed visually or with a microplate reader.

Quality Control

Each batch of testing must include the reference strains C. parapsilosis ATCC 22019 and C. krusei ATCC 6258. The resulting MICs for standard drugs must fall within the established CLSI/EUCAST quality control ranges to validate the experiment.

MIC_Workflow cluster_prep Preparation Phase cluster_exp Experimental Phase cluster_analysis Analysis Phase A Prepare Drug Stock (EMBTC & Standards) in DMSO B Perform Serial Dilutions in 96-Well Plate (RPMI-1640 Medium) A->B D Inoculate Plate Wells with Fungal Suspension B->D C Prepare Fungal Inoculum (Yeast or Mold) to 0.5 McFarland C->D E Incubate at 35°C (24h for Yeasts, 48-72h for Molds) D->E F Visually or Spectrophotometrically Read Growth Inhibition E->F G Determine MIC: Lowest concentration with ≥50% growth inhibition F->G

Sources

Comparative

A Senior Scientist's Guide to Validating Molecular Docking Models for Novel Compounds: The Case of Ethyl 1-methyl-1H-benzo[d]triazole-6-carboxylate

A Senior Scientist's Guide to Validating Molecular Docking Models for Novel Compounds: The Case of Ethyl 1-methyl-1H-benzo[d][1][2][3]triazole-6-carboxylate This guide provides a comprehensive, in-depth comparison of ess...

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Author: BenchChem Technical Support Team. Date: April 2026

A Senior Scientist's Guide to Validating Molecular Docking Models for Novel Compounds: The Case of Ethyl 1-methyl-1H-benzo[d][1][2][3]triazole-6-carboxylate

This guide provides a comprehensive, in-depth comparison of essential methodologies for validating a molecular docking protocol. While we use Ethyl 1-methyl-1H-benzo[d][1][2][3]triazole-6-carboxylate as our exemplary compound, the principles and workflows detailed herein are universally applicable for any small molecule in a structure-based drug discovery campaign. Our objective is to move beyond mere procedural lists and delve into the causality behind each validation step, ensuring that the resulting docking model is not only predictive but also robust and reliable.

The trustworthiness of a molecular docking simulation hinges entirely on its rigorous validation.[4] An unvalidated model risks producing results that are not biologically relevant, leading to wasted resources in subsequent experimental assays. This guide is structured to build confidence in your computational model layer by layer, from foundational pose prediction to performance in a large-scale virtual screen.

For the purpose of this guide, we will assume that a hypothetical protein target for Ethyl 1-methyl-1H-benzo[d][1][2][3]triazole-6-carboxylate has been identified and a co-crystal structure is available. This is the ideal starting point for robust validation.

Part 1: Foundational Validation: Can the Model Reproduce Reality?

The first and most critical test of any docking protocol is its ability to reproduce a known, experimentally determined binding mode.[4] This is the bedrock of model validation. We will explore two key techniques: redocking and cross-docking.

Redocking: The Sanity Check

Redocking (or self-docking) asks a simple question: If we remove the co-crystallized ligand from the protein's binding site, can our docking algorithm place it back in the correct orientation and conformation?[3][5]

Causality Behind the Choice: This is the most fundamental validation step. If a docking protocol cannot reproduce the known binding pose of a ligand in its own co-crystallized structure, it cannot be trusted to predict the binding pose of novel, untested compounds. Failure at this stage often points to incorrect parameterization of the docking software, issues with protein preparation, or a scoring function that is unsuitable for the target system.

Experimental Protocol: Redocking

  • Preparation: Obtain the co-crystal structure of the target protein in complex with its ligand (in this case, a hypothetical complex with our example molecule).

  • Ligand Extraction: Separate the ligand from the protein and save it in a separate file. The protein structure is now the "receptor."

  • Receptor Preparation: Prepare the receptor by adding hydrogens, assigning partial charges, and defining the binding site. The binding site is typically defined as a grid box encompassing all amino acid residues within 3-6 Å of the co-crystallized ligand's position.[4]

  • Docking: Using the prepared receptor and the extracted ligand, perform the docking simulation with your chosen software (e.g., AutoDock Vina, GOLD, Glide).

  • Analysis: Superimpose the top-scoring docked pose of the ligand onto the original co-crystallized structure. Calculate the Root Mean Square Deviation (RMSD) between the heavy atoms of the docked pose and the crystal pose.[5][6]

Key Metric: Root Mean Square Deviation (RMSD) RMSD quantifies the average distance between the atoms of the docked ligand and the reference ligand. A lower RMSD value indicates a more accurate prediction.

  • Success Criterion: An RMSD value ≤ 2.0 Å is broadly considered a successful reproduction of the binding mode.[2][5][6] For smaller or less flexible ligands, a stricter cutoff of ≤ 1.5 Å may be preferable.[2][7]

Data Presentation: Redocking Performance Comparison

Docking SoftwareScoring FunctionTop-Scoring Pose RMSD (Å)Status (Threshold ≤ 2.0 Å)
Protocol A (e.g., GOLD) GoldScore0.95Validated
Protocol B (e.g., AutoDock Vina) Vina Score1.42Validated
Protocol C (e.g., Glide) GlideScore2.81Failed

graph TD {
rankdir=LR;
node [shape=box, style="filled,rounded", fontname="Arial", fontsize=12, margin=0.2];
edge [fontname="Arial", fontsize=10];
A[/"PDB: Protein-Ligand Complex"/] -- "Separate" --> B(Receptor);
A -- "Separate" --> C(Co-crystallized Ligand);

subgraph "Docking Simulation"
    B -- "Define Binding Site" --> D{Docking Protocol};
    C -- "Input Ligand" --> D;
end

D -- "Generate" --> E(Top-Scoring Pose);
C -- "Reference" --> F(Calculate RMSD);
E -- "Compare" --> F;
F -- "RMSD ≤ 2.0 Å?" --> G{Validation Decision};
G -- "Yes" --> H[style="filled", fillcolor="#34A853", fontcolor="#FFFFFF"](Protocol Validated);
G -- "No" --> I[style="filled", fillcolor="#EA4335", fontcolor="#FFFFFF"](Protocol Failed);

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B[style="filled", fillcolor="#F1F3F4", fontcolor="#202124"];
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F[shape=invhouse, style="filled", fillcolor="#4285F4", fontcolor="#FFFFFF"];
G[shape=diamond, style="filled", fillcolor="#5F6368", fontcolor="#FFFFFF"];

}

Caption: Workflow for the redocking validation protocol.

Cross-Docking: A Test of Robustness

While redocking is essential, it can be an artificially simple test. Cross-docking raises the difficulty by attempting to dock a ligand into different crystal structures of the same protein, often those co-crystallized with other ligands.[3]

Causality Behind the Choice: Proteins are dynamic entities, and their binding sites can exhibit conformational flexibility. A robust docking protocol should be able to predict the correct binding pose even when the receptor's conformation is not the one specifically co-crystallized with the ligand .[8] This simulates a more realistic scenario where one might be docking a novel compound into an apo (ligand-free) structure or a structure bound to a different molecule.[9] A high success rate in cross-docking indicates that the protocol is less sensitive to minor conformational changes in the binding pocket.[10][11]

Experimental Protocol: Cross-Docking

  • Structure Collection: Gather multiple high-resolution crystal structures of the target protein, preferably bound to a variety of different ligands.

  • Receptor Preparation: Prepare each protein structure as a separate receptor, defining the binding site in each one based on its respective co-crystallized ligand.

  • Cross-Docking Simulation: Take a single ligand (e.g., Ligand A from Complex A) and dock it into the prepared receptors from all other complexes (Receptor B, Receptor C, etc.).

  • Analysis: For each docking run, calculate the RMSD between the docked pose of Ligand A and its original pose in Complex A after superimposing the protein backbones.

  • Repeat: Repeat the process for all ligands in your collection.

Data Presentation: Cross-Docking Success Rate

Docking StrategyTotal Cross-Docking RunsSuccessful Poses (RMSD ≤ 2.0 Å)Success Rate (%)
Single Receptor 10440%
Ensemble Docking (5 Receptors) 503570%
Shape-Biased Docking (e.g., POSIT) 10880%

Ensemble docking involves docking into multiple protein conformations and often improves success rates.[3][11]

Caption: The conceptual workflow of a cross-docking experiment.

Part 2: Performance Validation: Can the Model Distinguish Actives from Inactives?

Reproducing a binding pose is necessary but not sufficient. A truly useful docking model must be able to differentiate true binding compounds ("actives") from a vast sea of non-binding, chemically similar molecules ("decoys").[12] This is evaluated through an enrichment study.

Causality Behind the Choice: The ultimate goal of most docking campaigns is virtual screening to find new hits. An enrichment study directly simulates this process. If a docking protocol scores known inactive molecules higher than known active ones, it will fail in a real-world screening campaign, producing a high number of false positives and missing true hits.[12][13] This validation step is crucial for assessing the discriminative power of the scoring function.

Decoy Set Generation

A good decoy set is the cornerstone of a meaningful enrichment study. Decoys should not be easily distinguishable from actives based on simple physical properties.

Properties of a Good Decoy Set:

  • Physicochemically Matched: Decoys should have similar molecular weight, logP, number of hydrogen bond donors/acceptors, and rotatable bonds to the active compounds.[14]

  • Topologically Distinct: Decoys should have different 2D structures (scaffolds) from the actives to ensure they are not simply analogues.

  • Commercially Available/Synthetically Feasible: This ensures that the decoys represent a realistic chemical space.[15]

Protocol: Generating a Decoy Set

  • Source Actives: Compile a list of known active compounds for your target from literature or internal databases.

  • Generate Decoys: Use a tool like the Database of Useful Decoys: Enhanced (DUD-E) to generate a set of property-matched decoys for each active ligand.[16] A common ratio is ~50 decoys for every 1 active compound.

  • Combine and Prepare: Create a single database containing the 3D structures of both the actives and the generated decoys.

The Enrichment Study

Experimental Protocol: Ligand Enrichment

  • Virtual Screen: Dock the entire combined library (actives + decoys) against the prepared target receptor using the protocol validated in Part 1.

  • Rank the Library: Rank all molecules from best to worst based on their docking scores.

  • Analyze the Ranking: Determine how early the known active compounds appear in the ranked list.

Key Metrics for Enrichment

  • Enrichment Factor (EF): Measures how many more actives are found in a top fraction of the ranked list compared to random selection.[13][15] For example, EF₁% is the concentration of actives in the top 1% of the ranked database divided by the overall concentration of actives in the entire database. An EF value greater than 1 indicates performance better than random.[13]

  • Receiver Operating Characteristic (ROC) Curve: A plot of the true positive rate versus the false positive rate at various ranking thresholds.[2][13] A curve that bows towards the top-left corner indicates excellent performance, meaning the model is finding most of the true positives before accumulating many false positives.[17]

  • Area Under the ROC Curve (AUC): The AUC provides a single scalar value summarizing the ROC curve's performance.

    • AUC = 1.0: Perfect model.

    • AUC = 0.5: Random, no better than guessing.

    • AUC < 0.5: Anti-predictive model.

Data Presentation: Enrichment Performance Comparison

Docking ProtocolEF at 1%EF at 5%ROC AUC
Protocol A (Validated) 25.012.50.88
Protocol B (Validated) 15.28.10.79
Protocol C (Failed Redocking) 1.11.00.52

graph TD {
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node [shape=box, style="filled,rounded", fontname="Arial", fontsize=12, margin=0.2];
edge [fontname="Arial", fontsize=10];
A(Known Actives) -- "Generate" --> B{Decoy Generation Tool e.g., DUD-E};
B -- "Property-matched" --> C(Decoys);

subgraph "Virtual Screening"
  A -- "Combine" --> D[Screening Library];
  C -- "Combine" --> D;
  E(Validated Receptor) --> F{Docking Protocol};
  D -- "Dock against" --> F;
end

F -- "Generate" --> G[Ranked List by Score];

subgraph "Performance Analysis"
  G -- "Calculate" --> H(Enrichment Factor);
  G -- "Calculate" --> I(ROC Curve / AUC);
end

A[style="filled", fillcolor="#34A853", fontcolor="#FFFFFF"];
C[style="filled", fillcolor="#EA4335", fontcolor="#FFFFFF"];
B[shape=invhouse, style="filled", fillcolor="#5F6368", fontcolor="#FFFFFF"];
D[shape=cylinder, style="filled", fillcolor="#F1F3F4", fontcolor="#202124"];
E[style="filled", fillcolor="#4285F4", fontcolor="#FFFFFF"];
F[style="filled", fillcolor="#FBBC05", fontcolor="#202124"];
G[style="filled", fillcolor="#F1F3F4", fontcolor="#202124"];
H[shape=parallelogram, style="filled", fillcolor="#F1F3F4", fontcolor="#202124"];
I[shape=parallelogram, style="filled", fillcolor="#F1F3F4", fontcolor="#202124"];

}

Caption: Workflow for a ligand enrichment and virtual screening validation.

Part 3: Final Assessment and Protocol Selection

No single validation metric tells the whole story. A holistic approach is required to select the most reliable docking protocol for prospective studies. The ideal protocol is one that performs well across all validation stages.

The Validation Scorecard:

Validation MethodMetricProtocol AProtocol BInterpretation
Redocking RMSD (Å)0.95 1.42Both are excellent at pose reproduction.
Cross-Docking Success Rate (%)85% 65%Protocol A is more robust to receptor flexibility.
Enrichment ROC AUC0.88 0.79Protocol A shows superior ability to find actives.
Overall Decision -Select Protocol A Use with cautionProtocol A is demonstrably superior and reliable.

This scorecard approach provides a clear, data-driven rationale for choosing one protocol over another. The causality is clear: Protocol A is selected not just because it can reproduce a known pose, but because it proves to be robust across multiple protein conformations and can successfully prioritize active compounds in a screening simulation, which is the ultimate goal.

Conclusion

Validating a molecular docking model for a novel compound like Ethyl 1-methyl-1H-benzo[d][1][2][3]triazole-6-carboxylate is a multi-step, evidence-based process. It is not a one-off task but a system of self-validating checks that build confidence in the predictive power of your computational tools. By systematically progressing from redocking to cross-docking and finally to enrichment analysis, researchers can ensure that their chosen protocol is accurate, robust, and discriminating. This rigorous approach minimizes the risk of costly failures in later stages of drug discovery and maximizes the probability of identifying promising new therapeutic candidates.

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